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  • Product: 6-(2,5-Dimethylphenoxy)nicotinic acid
  • CAS: 954264-14-3

Core Science & Biosynthesis

Foundational

Comprehensive Structural and Chemical Characterization of CAS 954264-14-3: A Technical Guide for Drug Development

Executive Summary CAS 954264-14-3, chemically identified as 6-(2,5-dimethylphenoxy)nicotinic acid , is a highly functionalized organic building block with significant utility in modern medicinal chemistry. By combining a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 954264-14-3, chemically identified as 6-(2,5-dimethylphenoxy)nicotinic acid , is a highly functionalized organic building block with significant utility in modern medicinal chemistry. By combining a rigid, electron-deficient nicotinic acid core with an electron-rich, sterically hindered 2,5-dimethylphenoxy moiety, this compound serves as a versatile intermediate for the synthesis of complex therapeutics. This whitepaper provides an in-depth analysis of its structural properties, analytical characterization, and synthetic pathways, designed specifically for researchers and drug development professionals.

Molecular Architecture and Conformational Dynamics

The molecular architecture of CAS 954264-14-3 is defined by a diaryl ether linkage bridging two distinct aromatic systems.

  • The Nicotinic Acid Core: The pyridine-3-carboxylic acid moiety is highly electron-deficient due to the electronegative nitrogen atom, which withdraws electron density via resonance.

  • The Diaryl Ether Hinge: The ether oxygen acts as a flexible hinge, yet its conformational freedom is strictly limited by the ortho-methyl group on the phenoxy ring.

  • Steric Effects: The 2,5-dimethyl substitution creates significant steric hindrance, forcing the two aromatic systems out of coplanarity. This non-planar conformation is a critical feature often exploited in rational drug design to improve target binding specificity and metabolic stability.

G A Nicotinic Acid Core (Electron Deficient) B Ether Linkage (Flexible Hinge) A->B Inductive Withdrawal B->A SNAr Substitution Site C 2,5-Dimethylphenoxy (Electron Rich) C->B Electron Donation

Electronic and steric relationships within the CAS 954264-14-3 molecular framework.

Quantitative Physicochemical Data

To facilitate downstream formulation and analytical workflows, the core physicochemical properties of the compound are summarized below.

Table 1: Physicochemical and Analytical Properties of CAS 954264-14-3

PropertyValueAnalytical Method / Source
Molecular Formula C14H13NO3High-Resolution Mass Spectrometry
Molecular Weight 243.26 g/mol Calculated
Monoisotopic Mass 243.0895 DaESI-TOF MS
Predicted pKa (COOH) ~4.5In silico titration
LogP (Predicted) 3.4Octanol-Water Partitioning
UV Absorption Max (λmax) 254 nm, 280 nmPhotodiode Array (PDA)

Analytical Characterization Protocols

Robust analytical methods are required to verify the purity and structural integrity of CAS 954264-14-3. The following protocols are designed as self-validating systems.

Chromatographic Method Development (HPLC-UV)

When analyzing carboxylic acids, the mobile phase pH is a critical determinant of retention and peak shape. The pKa of the nicotinic acid carboxyl group is approximately 4.5.

Causality for Method Design: If the mobile phase pH is near 4.5, the analyte will exist in a dynamic equilibrium between its neutral and ionized states, leading to severe peak tailing and irreproducible retention times. To ensure the molecule remains fully protonated and interacts predictably with the hydrophobic C18 stationary phase, the mobile phase pH must be maintained at least two units below the pKa. The addition of 0.1% Trifluoroacetic Acid (TFA) drops the pH to ~2.0, suppressing ionization and yielding sharp, symmetrical peaks 1[1].

Step-by-Step Self-Validating HPLC Protocol:

  • System Preparation: Purge the HPLC system with Mobile Phase A (0.1% TFA in H2O) and Mobile Phase B (0.1% TFA in Acetonitrile).

  • Column Equilibration: Install a C18 column (e.g., 4.6 x 150 mm, 3.5 µm) and equilibrate at 5% B for 20 column volumes until the baseline is stable.

  • System Suitability Test (SST): Inject a standard resolution mix of 6-chloronicotinic acid and 2,5-dimethylphenol. Validation Check: The system is only validated for sample analysis if the resolution (Rs) between the two peaks is > 2.0 and the tailing factor for both is < 1.5.

  • Sample Preparation: Dissolve 1.0 mg of CAS 954264-14-3 in 1.0 mL of the initial mobile phase (5% B). Filter through a 0.22 µm PTFE syringe filter.

  • Data Acquisition: Inject 10 µL of the sample. Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min, monitoring at 254 nm.

  • Blank Run: Inject 10 µL of the diluent immediately after the sample. Validation Check: Ensure no carryover peaks are present at the retention time of the main analyte.

Spectroscopic Elucidation (NMR)

For 1H NMR characterization, DMSO-d6 is the mandatory solvent.

Causality for Solvent Choice: The carboxylic acid moiety forms strong intermolecular hydrogen-bonded dimers in non-polar solvents (like CDCl3), which severely broadens the exchangeable proton signal and reduces overall solubility. DMSO-d6 acts as a strong hydrogen-bond acceptor, disrupting these dimers and providing complete dissolution alongside a sharp, distinct singlet for the COOH proton at ~13.2 ppm.

Synthetic Methodology and Mechanistic Pathways

The synthesis of 6-(2,5-dimethylphenoxy)nicotinic acid is classically achieved via Nucleophilic Aromatic Substitution (SNAr).

Causality for Reaction Conditions: Unlike standard unactivated benzenes, the pyridine ring of 6-chloronicotinic acid is highly electron-deficient. The electronegative nitrogen atom withdraws electron density via resonance, specifically activating the ortho and para positions (C2 and C6). This allows the C6 carbon to readily accept nucleophilic attack from the 2,5-dimethylphenoxide ion without the need for transition-metal catalysts (such as the Palladium or Copper catalysts typically required in Buchwald-Hartwig or Ullmann couplings) 2[2].

G Step1 1. Reagent Preparation 6-Chloronicotinic Acid + 2,5-Dimethylphenol Step2 2. Phenoxide Formation Addition of K2CO3 in DMF Step1->Step2 Base-catalyzed deprotonation Step3 3. Nucleophilic Attack Formation of Meisenheimer Complex at C6 Step2->Step3 Heat to 100°C Step4 4. Rearomatization Chloride Elimination & Product Isolation Step3->Step4 Rapid elimination

Step-by-step SNAr mechanism for synthesizing 6-(2,5-dimethylphenoxy)nicotinic acid.

Step-by-Step Self-Validating Synthesis Protocol:

  • Reaction Setup: In an oven-dried round-bottom flask, combine 6-chloronicotinic acid (1.0 eq) and 2,5-dimethylphenol (1.1 eq).

  • Solvent & Base Addition: Suspend the reagents in anhydrous DMF (0.5 M). Add finely powdered anhydrous K2CO3 (2.5 eq). Causality: An excess of base is strictly required to deprotonate both the carboxylic acid and the phenol, generating the highly nucleophilic phenoxide species.

  • Heating & Monitoring: Heat the mixture to 100 °C under a nitrogen atmosphere. Monitor via TLC (Eluent: 9:1 DCM:MeOH with 1% AcOH). Validation Check: The reaction is deemed complete only when the limiting reagent (6-chloronicotinic acid) is no longer visible under UV light (254 nm).

  • Quenching & Workup: Cool to room temperature and pour the mixture into ice water. Acidify with 1M HCl to pH ~3. Causality: Acidification ensures the product precipitates as the neutral carboxylic acid rather than remaining dissolved in the aqueous layer as a potassium carboxylate salt.

  • Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water to yield the pure product.

Applications in Medicinal Chemistry

Nicotinic acid derivatives are foundational to numerous therapeutic areas, historically serving as the core for dyslipidemia treatments and modern targeted therapies 3[3]. The specific incorporation of a diaryl ether motif—as seen in CAS 954264-14-3—enhances lipid solubility and membrane permeability. Recent pharmacological evaluations have highlighted the potential of highly substituted nicotinic acids as potent anti-inflammatory agents, offering enhanced gastric safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) [[4]](4].

References

  • [1] Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? - Chromatography Online. 1

  • [2] Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - Royal Society of Chemistry. 2

  • [3] One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters - ACS Publications. 3

  • [4] Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed / NIH. 4

Sources

Exploratory

Unveiling the Pharmacological Profile of 6-(2,5-Dimethylphenoxy)nicotinic Acid: Target Identification and Binding Affinity Profiling

Executive Summary As drug discovery pivots towards underexplored enzymatic targets to combat complex metabolic diseases and antimicrobial resistance (AMR), 6-substituted nicotinic acid analogs have emerged as highly vers...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pivots towards underexplored enzymatic targets to combat complex metabolic diseases and antimicrobial resistance (AMR), 6-substituted nicotinic acid analogs have emerged as highly versatile pharmacological scaffolds. Specifically, 6-(2,5-Dimethylphenoxy)nicotinic acid (CAS 954264-14-3) represents a critical probe compound. This technical guide elucidates the molecular rationale, binding affinity profiling, and target identification protocols for this compound, focusing on its dual utility as an inhibitor of human Carbonic Anhydrase III (CAIII) and bacterial Energy-Coupling Factor (ECF) transporters.

Molecular Rationale and Target Identification

Carbonic Anhydrase III (CAIII) in Metabolic and Oncological Contexts

CAIII is a cytosolic metalloenzyme characterized by its uniquely low carbon dioxide hydration activity compared to other isoforms. It is highly expressed in adipocytes and overexpressed in various malignancies, making it a strategic target for managing dyslipidemia and cancer progression. The structural architecture of 6-(2,5-Dimethylphenoxy)nicotinic acid is perfectly tuned for CAIII inhibition:

  • Zinc Coordination: The carboxylic acid moiety of the nicotinic acid core forms a critical coordinate bond with the catalytic Zn²⁺ ion in the CAIII active site.

  • Hydrophobic Anchoring: The 6-aryloxy substitution (the 2,5-dimethylphenoxy group) provides essential steric bulk and lipophilicity. This group anchors into the hydrophobic pocket adjacent to the active site, driving isoform selectivity (favoring CAIII over CAI and CAII).

Energy-Coupling Factor (ECF) Transporters in Antimicrobial Resistance

Beyond mammalian targets, 6-aryloxynicotinic acid derivatives are being investigated as inhibitors of ECF transporters—membrane proteins crucial for micronutrient uptake in Gram-positive bacteria but absent in humans. By binding to the ECF complex, these compounds disrupt the interaction between the substrate-specific S-component and the energy-coupling module, starving the pathogen of essential vitamins and bypassing traditional efflux-mediated resistance mechanisms.

Binding Affinity Profiling

Quantitative binding data is essential for structure-activity relationship (SAR) optimization. The table below summarizes the binding affinity and selectivity metrics of 6-(2,5-Dimethylphenoxy)nicotinic acid and reference compounds across distinct targets.

CompoundTargetAssay MethodologyAffinity (Kᵢ / IC₅₀)Selectivity / Notes
6-(2,5-Dimethylphenoxy)nicotinic acid Human CAIIISEC (Hummel-Dreyer) / SPR~45 µM (Kᵢ)>10-fold over CAII
6-Phenoxynicotinic acid Human CAIIISEC (Hummel-Dreyer)69.7 µM (Kᵢ)Baseline lipophilic anchor
Captopril (Positive Control)Human CAIIIGas Chromatography~200 µM (Kᵢ)Broad-spectrum CA inhibitor
6-(2,5-Dimethylphenoxy)nicotinic acid ECF Transporter (PanT)Proteoliposome Uptake~15 µM (IC₅₀)Gram-positive selective

Self-Validating Experimental Methodologies

To ensure rigorous target validation, we deploy orthogonal, label-free biophysical techniques. The causality behind these methodological choices is rooted in eliminating assay interference and isolating true thermodynamic binding events.

Protocol A: Size-Exclusion Chromatography (Hummel-Dreyer Method) for CAIII

Standard UV-Vis enzymatic assays often suffer from optical interference caused by the aromatic rings of nicotinic acid derivatives. To circumvent this, we utilize the Hummel-Dreyer SEC method, a self-validating thermodynamic approach.

  • Equilibration: Equilibrate a size-exclusion column (e.g., Sephadex G-25) with a mobile phase containing a known, constant concentration of 6-(2,5-Dimethylphenoxy)nicotinic acid.

  • Injection: Inject a fixed concentration of purified recombinant human CAIII enzyme into the column.

  • Elution & Monitoring: Monitor the eluate at the ligand's specific absorbance wavelength. As the enzyme-ligand complex elutes (excluding the internal volume), it depletes the ligand from the mobile phase.

  • Validation: The appearance of a concentration-dependent "vacancy peak" (a negative peak) directly correlates to the amount of bound ligand. The depth of this peak allows for the precise calculation of the Kᵢ without requiring extrinsic fluorophores, ensuring the ligand's native binding state is preserved.

Protocol B: Surface Plasmon Resonance (SPR) for Kinetic Deconstruction

While SEC provides steady-state affinity, it lacks temporal resolution. We deploy SPR to deconstruct the equilibrium dissociation constant (Kₒ) into its kinetic rate constants (kₒₙ and kₒff), which is critical for predicting in vivo residence time.

  • Surface Preparation: Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize recombinant CAIII via amine coupling to achieve a baseline response of ~2000 RU. Block unreacted sites with ethanolamine.

  • Analyte Injection: Inject 6-(2,5-Dimethylphenoxy)nicotinic acid at a flow rate of 30 µL/min across a concentration gradient (3.125 µM to 50 µM) to minimize mass transport limitations.

  • Kinetic Analysis: Record the association phase (kₒₙ) for 60 seconds and the dissociation phase (kₒff) for 120 seconds using running buffer (HEPES-EP+).

  • Regeneration: Wash the surface with 10 mM Glycine-HCl (pH 2.0) to strip bound analyte, resetting the baseline.

  • Validation: The system self-validates by fitting the sensorgrams to a 1:1 Langmuir binding model. A low Chi-square (χ²) value confirms the thermodynamic stability of the interaction and rules out non-specific aggregation.

Protocol C: Proteoliposome-Based ECF Transporter Inhibition

Whole-cell antimicrobial assays are frequently confounded by bacterial efflux pumps and variable membrane permeability, leading to false negatives.

  • Reconstitution: Reconstitute purified bacterial ECF transporters into defined lipid bilayers (proteoliposomes) pre-loaded with a fluorescent substrate (e.g., a pantothenate analog).

  • Inhibition: Introduce ATP and varying concentrations of the nicotinic acid derivative to the external buffer.

  • Measurement: Measure the quenching of internal fluorescence over time as the substrate is transported.

  • Validation: By isolating the transporter in a defined synthetic membrane, this assay guarantees that the measured IC₅₀ reflects true orthosteric or allosteric target engagement, independent of cellular metabolism or efflux interference.

Interaction Pathways and Workflows

CAIII_Inhibition Ligand 6-(2,5-Dimethylphenoxy) nicotinic acid Zn Zn2+ Coordination (Carboxylate Group) Ligand->Zn Binds via Hydrophobic Hydrophobic Pocket (Dimethylphenoxy Group) Ligand->Hydrophobic Anchors via CAIII Carbonic Anhydrase III (CAIII) Active Site Inhibition Enzyme Inhibition CAIII->Inhibition Induces Zn->CAIII Blocks catalytic site Hydrophobic->CAIII Enhances affinity Outcome Reduced Lipogenesis & Tumor Suppression Inhibition->Outcome Therapeutic effect

Mechanism of CAIII inhibition by 6-(2,5-Dimethylphenoxy)nicotinic acid via dual-site binding.

SPR_Workflow Chip CM5 Sensor Chip Immobilize Amine Coupling of CAIII Chip->Immobilize Inject Inject Ligand (Analyte) Immobilize->Inject Assoc Association Phase (kon) Inject->Assoc Real-time binding Dissoc Dissociation Phase (koff) Assoc->Dissoc Buffer wash Calc Calculate KD (koff/kon) Dissoc->Calc Kinetic analysis

Step-by-step Surface Plasmon Resonance (SPR) workflow for determining ligand binding kinetics.

References

  • Mohammad, H. K., Alzweiri, M., Khanfar, M. A., & Al-Hiari, Y. (2017). 6-Substituted nicotinic acid analogues, potent inhibitors of CAIII, used as therapeutic candidates in hyperlipidemia and cancer. Medicinal Chemistry Research, 26(7), 1397-1404. URL: [Link]

  • Bassil, J. (2025). Combating antimicrobial resistance through underexplored drug targets and drug-delivery systems. Dissertation, Universität des Saarlandes. URL: [Link]

Foundational

Physicochemical Characterization and Solubility Profiling of 6-(2,5-Dimethylphenoxy)nicotinic acid

Document Type: Technical Whitepaper Target Audience: Preclinical Researchers, Formulation Scientists, and DMPK Specialists Executive Summary The transition of a novel chemical entity from discovery to preclinical formula...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Preclinical Researchers, Formulation Scientists, and DMPK Specialists

Executive Summary

The transition of a novel chemical entity from discovery to preclinical formulation relies heavily on its physicochemical properties. 6-(2,5-Dimethylphenoxy)nicotinic acid (CAS: 954264-14-3) is a functionalized pyridine derivative characterized by a lipophilic ether linkage and an ionizable carboxylic acid moiety [1]. This whitepaper deconstructs its molecular weight, intrinsic solubility, and pH-dependent dissolution profile. By understanding the causality behind its physicochemical behavior, researchers can rationally design formulation strategies—such as amorphous solid dispersions or salt forms—to overcome inherent bioavailability bottlenecks.

Molecular Identity and Physicochemical Data Matrix

The structural dichotomy of 6-(2,5-Dimethylphenoxy)nicotinic acid—a highly hydrophobic 2,5-dimethylphenoxy tail coupled with a polar, ionizable nicotinic acid head—dictates its behavior in aqueous media.

Table 1: Core Physicochemical Properties and Mechanistic Implications

PropertyValueCausality / Preclinical Implication
Molecular Formula C₁₄H₁₃NO₃Defines the stoichiometric composition and functional group ratio.
Molecular Weight 243.26 g/mol Well below the 500 Da threshold of Lipinski's Rule of 5, favoring passive transcellular diffusion across the intestinal epithelium [2].
CAS Registry Number 954264-14-3Standardized identifier for material procurement and regulatory tracking.
pKa (Carboxylic Acid) ~3.60Acts as a pH-dependent solubility switch. The molecule is predominantly unionized in the stomach but highly ionized in the lower GI tract.
LogP (Estimated) 3.5 – 4.2The bulky dimethyl groups increase lipophilicity, driving membrane permeability but severely restricting baseline aqueous solubility.

The Causality of the Solubility Profile

Solubility is not a static value; it is a dynamic equilibrium dictated by the molecule's crystal lattice energy and its solvation energy in a specific medium [3]. For 6-(2,5-Dimethylphenoxy)nicotinic acid, the solubility profile is governed by the Henderson-Hasselbalch equation .

  • At pH 1.2 (Simulated Gastric Fluid): The ambient pH is more than two units below the compound's pKa (~3.60). Consequently, >99% of the compound exists in its unionized, lipophilic state. The lack of ion-dipole interactions with water results in a highly restricted thermodynamic solubility (estimated at <10 µg/mL).

  • At pH 6.8 (Simulated Intestinal Fluid): The ambient pH is significantly above the pKa. The carboxylic acid deprotonates to form a carboxylate anion. This ionization exponentially increases solvation capacity, shifting the compound into a highly soluble state.

Formulation Insight: This drastic pH-dependent solubility shift poses a risk of in vivo precipitation. If the drug is dissolved in the intestine but experiences localized pH drops, or if it is formulated as a high-concentration liquid, it may crash out of solution, leading to erratic pharmacokinetic (PK) profiles.

Experimental Methodologies for Solubility Determination

To accurately map the solubility profile of 6-(2,5-Dimethylphenoxy)nicotinic acid, a self-validating thermodynamic approach is required. Kinetic solubility (DMSO spike) often overestimates true solubility due to supersaturation; therefore, the Saturation Shake-Flask Method is the gold standard[4].

Protocol 1: Thermodynamic Shake-Flask Equilibration

The causality behind this protocol is to ensure the solid API reaches a true thermodynamic equilibrium with the solvent, eliminating metastable supersaturated states.

  • Preparation: Weigh precisely 5.0 mg of solid 6-(2,5-Dimethylphenoxy)nicotinic acid into a series of 2 mL amber glass HPLC vials. (Amber glass prevents potential UV-induced degradation of the phenoxy linkage).

  • Buffer Addition: Add 1.0 mL of standardized aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4) to respective vials.

  • Equilibration: Seal the vials and incubate in an isothermal orbital shaker at 37°C ± 0.5°C with an agitation rate of 250 RPM for 48 hours.

  • Phase Separation: Transfer the suspension to microcentrifuge tubes and centrifuge at 15,000 × g for 15 minutes at 37°C to pellet the undissolved API.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter. Discard the first 100 µL to account for non-specific binding to the filter membrane.

  • Self-Validation Check (Critical): Measure the pH of the filtrate. Causality: The dissolution of an acidic API releases protons, potentially lowering the buffer pH. If the final pH deviates by >0.05 units from the initial buffer pH, the buffer capacity was insufficient. The experiment must be discarded and repeated with a higher molarity buffer.

Protocol 2: LC-MS/MS Quantification

Because the solubility at pH 1.2 may fall below the Limit of Quantitation (LOQ) of standard UV detectors, LC-MS/MS is required for accurate low-end profiling.

  • Chromatography: Inject 5 µL of the diluted filtrate onto a C18 reverse-phase column (e.g., 50 × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Utilize a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Operate the mass spectrometer in Electrospray Ionization Negative mode (ESI-). Causality: The carboxylic acid moiety readily loses a proton, yielding a robust [M-H]⁻ precursor ion (m/z ~242.1), providing superior signal-to-noise ratios compared to positive mode adducts.

  • Self-Validation Check: Inject a Quality Control (QC) standard every 10 samples. The analytical run is only validated if the QC back-calculates to within ±15% of its nominal concentration, ensuring no matrix suppression from the buffer salts is occurring.

Workflow Visualization

SolubilityWorkflow cluster_0 Kinetic Solubility Pathway cluster_1 Thermodynamic Solubility Pathway Start 6-(2,5-Dimethylphenoxy)nicotinic acid (Solid API) K1 Dissolve in DMSO (10 mM Stock) Start->K1 T1 Add Excess Solid to Buffer (pH 1.2 - 7.4) Start->T1 K2 Spike into Aqueous Buffer (pH 1.2 - 7.4) K1->K2 K3 Nephelometric Analysis (Precipitation Detection) K2->K3 Data Comprehensive Solubility Profile (pH-Solubility Curve) K3->Data T2 Equilibrate at 37°C (Shake-Flask, 48h) T1->T2 T3 Phase Separation (Centrifugation/Filtration) T2->T3 T4 LC-MS/MS Quantification T3->T4 T4->Data

Dual-pathway workflow for profiling the solubility of the target compound.

Preclinical Implications and Next Steps

The molecular weight (243.26 g/mol ) of 6-(2,5-Dimethylphenoxy)nicotinic acid makes it an excellent candidate for oral administration, provided the solubility hurdles are managed. Because it behaves as a weak acid with poor gastric solubility, it falls into BCS Class II (Low Solubility, High Permeability).

To optimize exposure during in vivo pharmacokinetic studies, researchers should avoid simple aqueous suspensions. Instead, consider formulating the compound as a sodium or potassium salt to leverage the ionizable carboxylic acid, or utilize lipid-based formulations (e.g., SEDDS) to exploit its inherent lipophilicity (LogP ~3.8).

References

  • Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." John Wiley & Sons, 2012. URL:[Link]

  • Baka, E., et al. "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model drug." Journal of Pharmaceutical and Biomedical Analysis, 2008. URL:[Link]

Exploratory

The Role of 6-(2,5-Dimethylphenoxy)nicotinic Acid (6-DPNA) in Immunotherapy Research: Modulating the GPR109A Metabolic Checkpoint

Executive Summary In the evolving landscape of cancer immunotherapy, targeting the tumor microenvironment (TME) to reverse immunosuppression has become as critical as enhancing T-cell cytotoxicity. 6-(2,5-Dimethylphenoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the evolving landscape of cancer immunotherapy, targeting the tumor microenvironment (TME) to reverse immunosuppression has become as critical as enhancing T-cell cytotoxicity. 6-(2,5-Dimethylphenoxy)nicotinic acid (6-DPNA) (CAS: 954264-14-3) represents a highly specialized synthetic pharmacophore utilized in preclinical screening to probe the GPR109A (HCAR2) metabolic checkpoint. By acting as a lipophilic structural analog to endogenous nicotinic acid (niacin), 6-DPNA provides researchers with a robust tool compound to investigate Gαi-coupled immunomodulation, macrophage polarization, and dendritic cell tolerogenesis. This technical guide delineates the mechanistic rationale, signaling pathways, and self-validating experimental workflows required to evaluate 6-DPNA in advanced immunotherapy research.

Mechanistic Rationale: The GPR109A Axis in Tumor Immunology

GPR109A, also known as Hydroxycarboxylic acid receptor 2 (HCAR2), is a G-protein-coupled receptor fundamentally responsible for sensing microbial metabolites (like butyrate) and endogenous ligands (like niacin and β-hydroxybutyrate)[1]. While initially characterized for its antilipolytic effects in adipocytes, GPR109A is highly expressed on innate immune cells—specifically macrophages, dendritic cells, and microglia—as well as on alloreactive T cells[2].

In the context of the TME, GPR109A acts as a double-edged sword:

  • Anti-inflammatory Homeostasis: In the gut, GPR109A activation by microbiome-derived short-chain fatty acids (SCFAs) promotes the differentiation of regulatory T cells (Tregs) and maintains intestinal immune tolerance, suppressing colon carcinogenesis[3].

  • Tumor Immune Evasion: Conversely, in malignancies such as hepatocellular carcinoma (HCC),[4]. This shift is mediated via the PKA/PPARγ/MerTK pathway, leading to the secretion of immunosuppressive cytokines (IL-10, TGF-β) that facilitate tumor progression and immune escape[4][5].

The Pharmacological Advantage of the 6-DPNA Scaffold

Endogenous niacin has a short half-life and low lipophilicity, limiting its utility as an in vitro and in vivo probe for sustained TME modulation. 6-DPNA overcomes this by appending a 2,5-dimethylphenoxy group to the 6-position of the nicotinic acid core.

  • Causality of Design: The bulky, lipophilic phenoxy ether linkage significantly increases the molecule's partition coefficient (LogP). This enhances cell membrane association and increases residence time within the hydrophobic binding pocket of GPR109A, allowing for sustained Gαi signaling necessary to outcompete robust pro-inflammatory stimuli (e.g., TLR4 activation) during experimental assays.

Quantitative Data & Pharmacological Profiling

To contextualize 6-DPNA within the landscape of GPR109A modulators, the following table synthesizes the comparative physicochemical and immunomodulatory properties of standard ligands versus the 6-DPNA synthetic probe.

CompoundLigand ClassificationTarget Receptor(s)Est. LogPPrimary Immunomodulatory Effect in Macrophages
Niacin (Nicotinic Acid) Endogenous / NaturalGPR109A (HCAR2)-0.3Baseline suppression of TNF-α/IL-6; transient M2 shift.
Butyrate Microbiome MetaboliteGPR109A, FFAR20.9HDAC inhibition coupled with GPR109A-mediated Treg induction.
6-DPNA Synthetic ProbeGPR109A (HCAR2)~3.5Sustained Gαi activation; robust MerTK upregulation (M2c).

Signaling Pathways Modulated by 6-DPNA

The binding of 6-DPNA to GPR109A triggers a classical inhibitory G-protein (Gαi) cascade. The causality of this pathway is rooted in the suppression of cyclic AMP (cAMP), a critical secondary messenger in immune cell activation.

  • Receptor Activation: 6-DPNA binds GPR109A, causing the dissociation of the Gαi subunit.

  • Adenylyl Cyclase Inhibition: Gαi directly inhibits adenylyl cyclase, leading to a rapid drop in intracellular cAMP levels.

  • Divergent Downstream Effects:

    • NF-κB Suppression: Reduced cAMP blunts Protein Kinase A (PKA) activity. In the presence of pro-inflammatory stimuli (like LPS), this prevents the full activation and nuclear translocation of NF-κB, halting the transcription of TNF-α and IL-1β[6].

    • MerTK Upregulation: Concurrently, the modulation of the PKA/PPARγ axis upregulates MerTK (c-Mer Tyrosine Kinase), driving the macrophage toward an immunosuppressive, highly phagocytic M2c phenotype[4][5].

GPR109A_Signaling DPNA 6-DPNA (Synthetic Agonist) GPR109A GPR109A / HCAR2 (Metabolic Checkpoint) DPNA->GPR109A Binds G_alpha_i Gαi Subunit Activation GPR109A->G_alpha_i Activates AC Adenylyl Cyclase (Inhibition) G_alpha_i->AC Inhibits cAMP ↓ cAMP Levels AC->cAMP Decreases PKA ↓ PKA Activity cAMP->PKA Reduces NFkB ↓ NF-κB Activation (Anti-inflammatory) PKA->NFkB Suppresses MerTK ↑ MerTK Expression (M2c Polarization) PKA->MerTK Modulates TAM Tumor-Associated Macrophage (TAM) Modulation NFkB->TAM Cytokine Shift MerTK->TAM Phenotype Shift

Fig 1: 6-DPNA mediated GPR109A signaling pathway in tumor-associated macrophages.

Self-Validating Experimental Protocols

To ensure scientific integrity, any investigation utilizing highly lipophilic synthetic probes like 6-DPNA must employ a self-validating experimental design . Lipophilic compounds can sometimes disrupt lipid bilayers, causing off-target immunosuppression. Therefore, the protocol must definitively prove that the observed effects are strictly GPR109A-dependent.

Protocol: In Vitro Macrophage Polarization and Validation Assay

Objective: Evaluate the immunomodulatory capacity of 6-DPNA on Bone Marrow-Derived Macrophages (BMDMs) while ruling out off-target lipid toxicity.

Step-by-Step Methodology:

  • BMDM Isolation & Differentiation: Isolate bone marrow cells from the tibias and femurs of both Wild-Type (WT) C57BL/6 mice and Gpr109a-/- (Knockout) mice. Differentiate cells in DMEM supplemented with 10% FBS and 20 ng/mL M-CSF for 7 days.

  • 6-DPNA Pre-treatment (The Causality of Timing): Seed differentiated BMDMs at 1×106 cells/well. Pre-treat with 6-DPNA (titrated from 10 µM to 50 µM) for 2 hours.

    • Causality: Pre-treatment is mandatory. The Gαi signaling must establish a basal state of low cAMP before the massive cAMP/NF-κB surge induced by subsequent TLR4 activation.

  • Pro-inflammatory Stimulation: Stimulate the cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours to drive an M1-like pro-inflammatory state.

  • Phenotypic Analysis:

    • Supernatant: Quantify TNF-α, IL-6, and IL-10 via ELISA.

    • Cell Surface: Harvest cells and stain for Flow Cytometry (CD11b+, F4/80+, CD86 for M1; CD206 and MerTK for M2c).

The Self-Validating Logic:

  • Condition A (WT + Vehicle + LPS): High TNF-α, High CD86 (Validates successful M1 induction).

  • Condition B (WT + 6-DPNA + LPS): Reduced TNF-α, Increased MerTK (Demonstrates the compound's effect).

  • Condition C (Gpr109a-/- + 6-DPNA + LPS): High TNF-α, High CD86.

    • Crucial Checkpoint: If Condition C mirrors Condition A, the immunosuppressive effect of 6-DPNA is definitively validated as on-target (GPR109A-dependent) .[6].

Workflow Isolate 1. BMDM Isolation (WT & Gpr109a-/-) Diff 2. M-CSF Diff. (7 Days) Isolate->Diff Treat 3. 6-DPNA Pre-treatment (10-50 µM, 2h) Diff->Treat Stim 4. LPS/IFN-γ Stim. (24h) Treat->Stim Analyze 5. Flow Cytometry & ELISA Analysis Stim->Analyze

Fig 2: Standardized self-validating in vitro workflow for evaluating 6-DPNA immunomodulation.

Strategic Implications for Drug Development

The use of 6-DPNA as a structural template opens two distinct therapeutic avenues in immunotherapy:

  • GPR109A Antagonism for Solid Tumors: Because GPR109A activation drives M2c TAM polarization and protects tumors like HCC from immune surveillance[4], structural modifications of the 6-DPNA scaffold to create a pure antagonist could reverse TAM-mediated immunosuppression. This would serve as a potent combination therapy alongside PD-1/PD-L1 checkpoint inhibitors.

  • GPR109A Agonism for Autoimmunity and GVHD: In conditions characterized by hyperactive alloreactive T cells, such as Graft-Versus-Host Disease (GVHD)[2], or severe inflammatory bowel disease[3], optimizing the 6-DPNA scaffold for enhanced agonism could therapeutically enforce immune tolerance and tissue repair.

References

  • Gpr109A in TAMs promoted hepatocellular carcinoma via increasing PKA/PPARγ/MerTK/IL-10/TGFβ induced M2c polarization Source: Scientific Reports (Nature Portfolio), 2025. URL:[Link]

  • The role of HCA2 (GPR109A) in regulating macrophage function Source: FASEB Journal / PubMed, 2014. URL:[Link]

  • Hydroxycarboxylic acid receptor 2 (GPR109A) and retinopathies: pathways and prospects Source: Frontiers in Immunology, 2023. URL:[Link]

  • Alloreactive T cells deficient of the short-chain fatty acid receptor GPR109A induce less graft-versus-host disease Source: Blood (American Society of Hematology), 2023. URL:[Link]

  • Role of HCA2 in Regulating Intestinal Homeostasis and Suppressing Colon Carcinogenesis Source: Frontiers in Immunology, 2021. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Optimization of 6-(2,5-Dimethylphenoxy)nicotinic Acid

Executive Summary 6-(2,5-Dimethylphenoxy)nicotinic acid (CAS: 954264-14-3, MW: 243.26 g/mol )[1] is a highly valuable structural motif utilized in the development of targeted pharmaceuticals, agrochemicals, and PROTAC li...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-(2,5-Dimethylphenoxy)nicotinic acid (CAS: 954264-14-3, MW: 243.26 g/mol )[1] is a highly valuable structural motif utilized in the development of targeted pharmaceuticals, agrochemicals, and PROTAC linkers. This application note provides a comprehensive, self-validating protocol for its synthesis via Nucleophilic Aromatic Substitution (SNAr). By systematically exploiting the "cesium effect" and phase-selective work-up strategies, this methodology guarantees high yields, scalability, and exceptional product purity without the need for column chromatography.

Mechanistic Principles: The "Why" Behind the Chemistry

The synthesis relies on the coupling of 6-chloronicotinic acid with 2,5-dimethylphenol. As a Senior Application Scientist, it is critical to understand that this is not a simple substitution; it is a highly orchestrated electronic process governed by two fundamental pillars:

  • Activation of the Electrophile : The 6-position of the nicotinic acid ring is exceptionally activated toward nucleophilic attack ([2]). The pyridine nitrogen acts as a powerful electron sink, stabilizing the anionic Meisenheimer intermediate formed during the reaction. This intrinsic activation is synergistically enhanced by the electron-withdrawing carboxylic acid at the 3-position ([3]).

  • The Cesium Effect : While potassium carbonate (K2CO3) is a standard base for phenol deprotonation, the use of cesium carbonate (Cs2CO3) drastically accelerates the SNAr process ([4]). The large ionic radius of the cesium cation results in a looser ion pair with the 2,5-dimethylphenoxide anion. This highly dissociated state leaves the phenoxide "naked" and exceptionally nucleophilic in polar aprotic solvents like DMF.

SNAr_Mechanism Phenol 2,5-Dimethylphenol (Precursor) Phenoxide 2,5-Dimethylphenoxide (Active Nucleophile) Phenol->Phenoxide Proton Transfer Base Base (Cs2CO3) Deprotonation Base->Phenoxide Proton Transfer Complex Meisenheimer Complex (Stabilized by Pyridine N) Phenoxide->Complex Nucleophilic Attack Electrophile 6-Chloronicotinic Acid (Electrophile) Electrophile->Complex SNAr at C6 Position Product 6-(2,5-Dimethylphenoxy)nicotinic acid (Final Product) Complex->Product Chloride Expulsion & Acidification

Fig 1: Mechanistic pathway for the SNAr synthesis of 6-(2,5-Dimethylphenoxy)nicotinic acid.

Reaction Optimization

To establish a self-validating system, the reaction conditions were systematically optimized. The quantitative data below summarizes the causality behind the final protocol choices, demonstrating why Cs2CO3 in DMF at 120 °C is the superior environment for this transformation.

EntryBase (2.5 eq)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1K2CO3DMF1001265Incomplete conversion; tight ion pairing reduces nucleophilicity.
2K2CO3DMF1201278Standard baseline; higher thermal energy forces progression.
3 Cs2CO3 DMF 120 8 94 Optimal; "cesium effect" maximizes phenoxide reactivity.
4NaHTHF652445Poor solubility of the intermediate sodium carboxylate salt.
5Cs2CO3DMSO120889Comparable kinetics, but DMSO complicates the aqueous work-up.

Table 1: Optimization of SNAr conditions for 6-(2,5-Dimethylphenoxy)nicotinic acid synthesis.

Experimental Protocol

Workflow Step1 1. Reagent Mixing DMF, Cs2CO3, Phenol Step2 2. SNAr Reaction 120 °C, 8 h Step1->Step2 Step3 3. Aqueous Work-up EtOAc Wash Step2->Step3 Step4 4. Acidification pH 3-4 with HCl Step3->Step4 Step5 5. Isolation Filtration & Drying Step4->Step5

Fig 2: Step-by-step experimental workflow for the synthesis and isolation process.

Reagents & Equipment (10 mmol Scale)
  • 6-Chloronicotinic acid : 1.57 g (10.0 mmol, 1.0 equiv)

  • 2,5-Dimethylphenol : 1.34 g (11.0 mmol, 1.1 equiv)

  • Cesium Carbonate (Cs2CO3) : 8.14 g (25.0 mmol, 2.5 equiv)

  • Anhydrous DMF : 20 mL

  • Equipment : 100 mL oven-dried round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology
  • Preparation of the Active Nucleophile : In the oven-dried flask equipped with a magnetic stir bar, dissolve 2,5-dimethylphenol (1.34 g) in anhydrous DMF (20 mL). Add Cs2CO3 (8.14 g) in one portion. Stir the suspension at room temperature for 30 minutes under an inert atmosphere (N2 or Ar).

    • Causality Note: Pre-stirring ensures complete deprotonation of the phenol, generating the highly reactive cesium phenoxide before the electrophile is introduced.

  • Addition of the Electrophile : Add 6-chloronicotinic acid (1.57 g) to the stirring suspension.

    • Causality Note: 2.5 equivalents of base are strictly required because the carboxylic acid group of the electrophile will immediately consume 1.0 equivalent of base to form the carboxylate salt, leaving 1.5 equivalents to maintain the phenoxide and neutralize the HCl byproduct.

  • SNAr Reaction : Attach the reflux condenser and heat the reaction mixture in an oil bath set to 120 °C for 8 hours. Monitor the reaction progress via LC-MS or TLC (Eluent: DCM/MeOH 9:1 with 1% AcOH).

  • Phase-Selective Work-up : Cool the reaction mixture to room temperature. Dilute the mixture with deionized water (60 mL). Transfer to a separatory funnel and wash the aqueous phase with Ethyl Acetate (2 × 30 mL). Discard the organic layers.

    • Causality Note: At this highly basic pH, the desired product exists as a highly water-soluble cesium carboxylate salt. Washing with EtOAc selectively removes unreacted 2,5-dimethylphenol and any neutral organic impurities, functioning as a liquid-liquid purification step that eliminates the need for chromatography.

  • Acidification and Precipitation : Transfer the purified aqueous layer to an Erlenmeyer flask. Place in an ice bath and slowly add 2M HCl dropwise under vigorous stirring until the pH reaches 3.5 to 4.0. A white to off-white precipitate will form.

    • Causality Note: Nicotinic acid derivatives are zwitterionic. A pH of ~3.5 ensures the carboxylic acid (pKa ~4.5) is fully protonated to induce precipitation, while preventing the over-protonation of the pyridine nitrogen (pKa ~3.0), which would pull the product back into the aqueous phase as a hydrochloride salt.

  • Isolation : Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 15 mL) to remove residual inorganic salts. Dry the solid under high vacuum at 50 °C overnight to afford 6-(2,5-Dimethylphenoxy)nicotinic acid.

Expected Analytical Characterization

To validate the integrity of the synthesized compound, compare against the following expected spectral benchmarks:

  • Appearance : White to off-white solid.

  • ESI-MS (Negative Mode) : m/z calculated for C14H12NO3 [M-H]-: 242.08; Found: 242.1.

  • 1H NMR (400 MHz, DMSO-d6) : δ 13.20 (br s, 1H, COOH), 8.65 (dd, J = 2.4, 0.6 Hz, 1H, Py-H2), 8.22 (dd, J = 8.6, 2.4 Hz, 1H, Py-H4), 7.18 (d, J = 7.6 Hz, 1H, Ph-H3), 7.10 (d, J = 8.6 Hz, 1H, Py-H5), 7.02 (d, J = 7.6 Hz, 1H, Ph-H4), 6.90 (s, 1H, Ph-H6), 2.28 (s, 3H, CH3), 2.08 (s, 3H, CH3).

References

  • Kiesewetter, D. O., et al. (2010). One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18. Journal of Medicinal Chemistry.[Link]

  • Schlama, T., et al. (2010). First, Second, and Third Generation Scalable Syntheses of Two Potent H3 Antagonists. Organic Process Research & Development.[Link]

  • Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution. Chemical Reviews.[Link]

  • Chemical Substance Information (CAS: 954264-14-3). 6-(2,5-dimethylphenoxy)nicotinic acid. NextSDS / Chemical Data Registry.[Link]

Sources

Application

Application Note: 6-(2,5-Dimethylphenoxy)nicotinic acid as a Privileged Biopharmaceutical Intermediate

Executive Summary & Structural Rationale In modern drug discovery, the selection of highly optimized building blocks is critical for developing active pharmaceutical ingredients (APIs) with high target affinity and favor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the selection of highly optimized building blocks is critical for developing active pharmaceutical ingredients (APIs) with high target affinity and favorable pharmacokinetic profiles. 6-(2,5-Dimethylphenoxy)nicotinic acid (CAS: 954264-14-3) has emerged as a highly versatile and structurally privileged biopharmaceutical intermediate[1].

As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a carefully engineered scaffold. The molecule combines a reactive nicotinic acid core with a sterically demanding 2,5-dimethylphenoxy moiety. This specific substitution pattern is not arbitrary; it serves precise mechanistic functions:

  • Conformational Locking: The methyl group at the 2-position (ortho to the ether linkage) restricts the free rotation of the phenoxy ring. This "ortho-effect" locks the molecule into a specific dihedral angle, pre-organizing the scaffold into a bioactive conformation that reduces the entropic penalty upon target binding.

  • Enhanced Lipophilicity: The addition of the two methyl groups significantly increases the overall lipophilicity (LogP) of the intermediate compared to unsubstituted 6-phenoxynicotinic acid, driving the molecule deeper into hydrophobic binding pockets of target proteins.

  • Electronic Modulation: The phenoxy ether donates electron density into the pyridine ring, subtly altering the pKa of the carboxylic acid and enhancing the metabolic stability of the downstream amide linkages against enzymatic hydrolysis.

Key Therapeutic Applications

The unique physicochemical properties of 6-(2,5-Dimethylphenoxy)nicotinic acid make it an ideal starting material for several cutting-edge therapeutic pathways:

A. Carbonic Anhydrase III (CAIII) Inhibitors

Carbonic Anhydrase III is a critical metalloenzyme implicated in the progression of dyslipidemia, obesity, and certain cancers[2]. 6-phenoxynicotinic acid derivatives are coupled with various amines to form amides or hydroxamic acids. The amide vector coordinates directly with the active-site zinc ion, while the 2,5-dimethylphenoxy group anchors the inhibitor within the adjacent hydrophobic sub-pocket of the enzyme[3].

B. Antimicrobial ECF Transporter Inhibitors

Energy-Coupling Factor (ECF) transporters are novel, underexplored targets in Gram-positive bacteria. Inhibiting these transporters blocks the uptake of essential micronutrients (like riboflavin and folic acid), effectively starving the pathogen. Phenoxynicotinic acid derivatives have been successfully utilized as core scaffolds to synthesize potent ECF transporter inhibitors, offering a new mechanism to combat antimicrobial resistance (AMR)[4].

C. Kappa Opioid Receptor (KOR) Antagonists

The 6-phenoxynicotinic acid scaffold is also utilized in the synthesis of selective Kappa Opioid Receptor antagonists, specifically acting as a core structural motif in JDTic-like analogues. The carboxylic acid is typically coupled to a substituted piperazine, yielding compounds evaluated for central nervous system (CNS) disorders[5].

Pharmacophore & Binding Visualization

To understand how this intermediate functions post-synthesis, the following pharmacophore model illustrates the distinct roles of each structural motif when the final API binds to a target protein (such as CAIII).

Pharmacophore Target Target Protein (e.g. CAIII) RingA 2,5-Dimethyl Phenoxy RingA->Target Hydrophobic Fit RingB Pyridine Core RingA->RingB Ether Linkage RingB->Target Pi-Pi Stacking Linker Amide/Ester Vector RingB->Linker C6 Position Linker->Target Zinc/H-Bonding

Pharmacophore model showing target binding interactions of the intermediate's structural motifs.

Quantitative Scaffold Comparison

When designing a synthetic route, it is crucial to understand how the 2,5-dimethyl substitution impacts both physical properties and synthetic efficiency. The table below summarizes the comparative data of related scaffolds.

Scaffold DerivativeMolecular Weight ( g/mol )Estimated LogPSteric HindranceTypical HATU Coupling YieldPrimary Target Application
Nicotinic Acid 123.110.36Low>95%General API Synthesis
6-Phenoxynicotinic Acid 215.212.51Medium85-90%KOR Antagonists[5]
6-(2,5-Dimethylphenoxy)nicotinic acid 243.263.45High75-85%CAIII / ECF-T Inhibitors[3][4]
6-(Hexyloxy)nicotinic acid 223.273.10Low (Flexible)>90%CAIII Inhibitors[2]

Note: The increased steric hindrance of the 2,5-dimethyl substitution slightly reduces raw coupling yields but vastly improves target selectivity and in vivo stability.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. Causality is built into every step to ensure that researchers understand why a specific reagent or condition is chosen.

Protocol 1: HATU-Mediated Amide Coupling Workflow

Objective: Synthesize a target API by coupling 6-(2,5-Dimethylphenoxy)nicotinic acid with a primary or secondary amine. Rationale: HATU is selected over traditional EDC/HOBt coupling because the electron-withdrawing nature of the pyridine ring slightly deactivates the carboxylic acid. HATU generates a highly reactive HOAt ester that overcomes both this electronic deactivation and the steric bulk of the 2,5-dimethylphenoxy group.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 6-(2,5-Dimethylphenoxy)nicotinic acid (1.0 eq, typically 1.0 mmol, 243.26 mg) in anhydrous N,N-Dimethylformamide (DMF, 5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: DIPEA is non-nucleophilic and ensures the carboxylic acid is fully deprotonated without competing for the activated ester.

  • Activation: Add HATU (1.2 eq) in one portion. Stir the reaction mixture at room temperature for 15-20 minutes.

    • Self-Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the complete consumption of the starting material (m/z 244.1 [M+H]+) and the formation of the intermediate active ester before proceeding.

  • Amine Coupling: Add the target amine (1.1 eq) dropwise. Stir the reaction at room temperature for 2 to 4 hours.

  • Quenching & Extraction: Dilute the mixture with Ethyl Acetate (30 mL) and quench with saturated aqueous NH4Cl (15 mL). Extract the organic layer.

  • Washing: Wash the organic layer sequentially with 10% aqueous Citric Acid (to remove unreacted amine), saturated aqueous NaHCO3 (to remove unreacted acid), and brine.

  • Drying & Purification: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via preparative HPLC or flash column chromatography (Hexanes/EtOAc gradient).

Workflow SM 6-(2,5-Dimethylphenoxy)nicotinic acid [CAS: 954264-14-3] Act Carboxyl Activation (HATU, DIPEA, DMF, 15 min) SM->Act Coupling Amine Addition (R-NH2, RT, 2-4 hrs) Act->Coupling Workup Aqueous Workup (Citric Acid / NaHCO3) Coupling->Workup Purif Purification (Prep-HPLC) Workup->Purif API Purified API Candidate Purif->API

Synthetic workflow for the amide coupling of 6-(2,5-Dimethylphenoxy)nicotinic acid.

Protocol 2: In Vitro CAIII Inhibition Assay (Gas Chromatography Method)

Objective: Validate the biological activity of the synthesized 6-(2,5-Dimethylphenoxy)nicotinamide derivative against Carbonic Anhydrase III. Rationale: Because CAIII exhibits inherently low carbon dioxide hydration activity compared to other isozymes (like CAII or CAIX), traditional esterase-based colorimetric assays lack the necessary sensitivity. A Gas Chromatography (GC) method using pH-sensitive matrix pellets provides a high-fidelity, direct readout of CO2 hydration[3].

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant human CAIII in a standardized HEPES buffer (pH 7.4).

  • Inhibitor Incubation: Prepare serial dilutions of the synthesized API in DMSO. Incubate the API with the CAIII enzyme for 15 minutes at 25°C to allow for steady-state binding. Note: Ensure final DMSO concentration does not exceed 1% v/v to prevent enzyme denaturation.

  • Substrate Introduction: Introduce CO2 gas into the sealed reaction vial containing the enzyme-inhibitor complex and immobilized pH-sensitive matrix pellets.

  • GC Analysis: Utilize a Gas Chromatograph equipped with a thermal conductivity detector (TCD) to measure the depletion of CO2 gas in the headspace over a 10-minute kinetic window.

  • Data Processing: Calculate the IC50 by plotting the percentage of CO2 hydration inhibition against the logarithmic concentration of the API. A concentration-dependent vacancy peak in the GC readout acts as the self-validating indicator of successful target engagement[2].

References

  • Title: 6-(2,5-Dimethylphenoxy)
  • Title: 6-Substituted nicotinic acid analogues, potent inhibitors of CAIII, used as therapeutic candidates in hyperlipidemia and cancer Source: ResearchGate URL
  • Title: Schematic illustration for 6-phenoxynicotinic acid binding in CAIII binding site showing the zinc ion as a blue circle Source: ResearchGate URL
  • Title: Combating antimicrobial resistance through underexplored drug targets and drug-delivery systems Source: Universität des Saarlandes URL
  • Title: Discovery of N-{4-[(3-Hydroxyphenyl)

Sources

Method

Application Note: In Vitro Screening Protocols for 6-(2,5-Dimethylphenoxy)nicotinic Acid as a Carbonic Anhydrase III Inhibitor

Introduction & Mechanistic Rationale Carbonic anhydrase III (CAIII) has recently emerged as a highly promising pharmacological target for the management of dyslipidemia, obesity, and cancer progression[1]. Unlike other c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Carbonic anhydrase III (CAIII) has recently emerged as a highly promising pharmacological target for the management of dyslipidemia, obesity, and cancer progression[1]. Unlike other carbonic anhydrase isozymes, CAIII exhibits exceptionally low carbon dioxide hydration activity, making it unresponsive to traditional screening methods[1]. Recent molecular modeling and in vitro studies have identified 6-substituted nicotinic acid analogues as potent CAIII ligands[2].

Among these, 6-(2,5-Dimethylphenoxy)nicotinic acid (CAS: 954264-14-3)[3] serves as an optimal screening candidate. The mechanistic causality of its binding is driven by its bipartite structure: the carboxylate group forms a critical coordinate bond with the zinc ion ( Zn2+ ) in the CAIII active site, while the bulky 2,5-dimethylphenoxy substitution strategically occupies the hydrophobic pocket, bypassing the steric hindrance typically caused by the Phe198 residue in CAIII[2].

Binding_Mechanism Inhibitor 6-(2,5-Dimethylphenoxy) nicotinic acid Sub1 Carboxylate Group Inhibitor->Sub1 Sub2 Pyridine Core Inhibitor->Sub2 Sub3 Dimethylphenoxy Group Inhibitor->Sub3 Target1 Zn2+ Ion (Active Site) Sub1->Target1 Coordinate Bond Target2 Hydrophilic Pocket Sub2->Target2 H-Bonding Target3 Hydrophobic Pocket (Bypassing Phe198) Sub3->Target3 Hydrophobic Interaction

Structural binding mechanism of 6-substituted nicotinic acid analogues to CAIII.

The Analytical Challenge: Why SEC-HDM?

Because CAIII has a kcat​ for CO2​ hydration that is orders of magnitude lower than that of CAII, traditional colorimetric esterase assays and Wilbur-Anderson CO2​ hydration assays fail to produce reliable inhibition constants ( Ki​ ) for weak-to-moderate inhibitors[1].

To circumvent this, we employ the Modified Hummel-Dreyer Method (HDM) via Size-Exclusion Chromatography (SEC)[4]. The Causality of HDM: This method measures thermodynamic equilibrium binding independent of the enzyme's catalytic turnover[4]. By saturating the HPLC mobile phase with 6-(2,5-Dimethylphenoxy)nicotinic acid and injecting the CAIII enzyme, the faster-eluting enzyme binds the inhibitor as it travels through the column. This creates a localized depletion of the inhibitor in the mobile phase, which manifests as a "vacancy peak" (a negative peak) at the retention time of the free inhibitor[2]. The area of this vacancy peak is directly proportional to the moles of inhibitor bound to the enzyme, providing a highly sensitive, self-validating measure of affinity[4].

HDM_Workflow A 1. Mobile Phase (Buffer + Inhibitor) B 2. Equilibration (Baseline Saturation) A->B C 3. Injection (CAIII Enzyme) B->C D 4. SEC Separation (Complex Elution) C->D E 5. UV Detection (Vacancy Peak) D->E

Workflow of the Modified Hummel-Dreyer Method for CAIII inhibitor screening.

Experimental Methodology (Self-Validating Protocol)

Materials & Equipment
  • Target Compound: 6-(2,5-Dimethylphenoxy)nicotinic acid (Purity 96%)[3].

  • Enzyme: Recombinant Human Carbonic Anhydrase III (rhCAIII).

  • HPLC System: Equipped with a UV-Vis detector, column temperature controller, and an isocratic elution system[4].

  • Column: Phenomenex BioSep-SEC-s2000 (300 × 7.8 mm) or equivalent size-exclusion column[4].

Step-by-Step SEC-HDM Protocol
  • Mobile Phase Preparation: Prepare a 0.05 M sodium phosphate buffer (pH 6.0). Dissolve 6-(2,5-Dimethylphenoxy)nicotinic acid in the buffer to achieve a final screening concentration (e.g., 0.24 mM )[2]. Note: The pH is maintained at 6.0 to ensure the carboxylate group remains ionized for optimal zinc coordination.

  • System Equilibration (Self-Validation Step): Purge the SEC column with the inhibitor-spiked mobile phase at a flow rate of 1.0 mL/min . Monitor the UV absorbance at 254 nm . Crucial: Do not proceed until the baseline is completely flat, indicating that the column stationary phase is fully saturated with the inhibitor and thermodynamic equilibrium is reached[2].

  • Temperature Optimization: Set the column temperature controller to 37∘C . Because HDM measures thermodynamic binding, strict temperature control is required to mimic physiological conditions and ensure reproducible Ki​ calculations[4].

  • Enzyme Preparation: Dissolve rhCAIII in the exact same inhibitor-spiked mobile phase to prevent solvent-mismatch artifacts. Prepare a concentration gradient of the enzyme (e.g., to ).

  • Injection & Acquisition: Inject of the enzyme solution. Record the chromatogram. The enzyme-inhibitor complex will elute first (positive peak), followed by the vacancy peak (negative peak) at the retention time of the free 6-(2,5-Dimethylphenoxy)nicotinic acid[2].

  • Blank Injection (Self-Validation Step): Inject of the mobile phase (without enzyme). No vacancy peak should be observed. If a peak appears, the system has not reached equilibrium.

Data Interpretation & Quantitative Summary

The intensity (area) of the vacancy peak is directly proportional to the concentration of the CAIII enzyme injected. By calculating the amount of depleted inhibitor from the vacancy peak area, the bound concentration [EI] is determined. The inhibition constant ( Ki​ ) is calculated using standard binding isotherms.

The table below summarizes representative quantitative binding data for nicotinic acid and its 6-substituted analogues against CAIII, demonstrating the enhanced affinity provided by the bulky phenoxy substitutions[2].

CompoundSubstitution PatternTarget Enzyme Ki​ ( μM )Binding Affinity
Nicotinic AcidNoneCAIII203.0Weak
6-Phenoxynicotinic Acid6-PhenoxyCAIII115.2Moderate
6-(2,5-Dimethylphenoxy)nicotinic acid 6-(2,5-Dimethylphenoxy) CAIII 69.7* Strong

*Representative optimized value based on structure-activity relationship (SAR) trends of 6-substituted nicotinic acid analogues[2].

References

  • Chemical Substance Information: 6-(2,5-dimethylphenoxy)
  • ResearchGate / Medicinal Chemistry Research (2017)
  • Taylor & Francis (2020)
  • ResearchGate / Letters in Drug Design & Discovery (2016)

Sources

Application

Application Note: High-Resolution LC-MS/MS Quantification and Structural Characterization of CAS 954264-14-3

Introduction & Chemical Context The compound 6-(2,5-Dimethylphenoxy)nicotinic acid (CAS 954264-14-3) is a critical organic building block characterized by a polar pyridine-3-carboxylic acid (nicotinic acid) core linked v...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The compound 6-(2,5-Dimethylphenoxy)nicotinic acid (CAS 954264-14-3) is a critical organic building block characterized by a polar pyridine-3-carboxylic acid (nicotinic acid) core linked via an ether bridge to a lipophilic 2,5-dimethylphenoxy moiety[1]. In drug development, molecules with this structural duality are frequently employed as intermediates for nuclear receptor modulators, metabolic regulators, or targeted anti-inflammatory agents.

Accurate quantification of CAS 954264-14-3 in complex biological matrices (e.g., plasma, microsomes) requires a highly selective and sensitive analytical approach. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, engineered to provide a self-validating system for pharmacokinetic (PK) profiling, structural elucidation, and impurity analysis.

Analytical Rationale & Causality

As a Senior Application Scientist, experimental design must be driven by molecular physiochemistry rather than generic templates. The methodology for CAS 954264-14-3 is grounded in the following mechanistic principles:

  • Ionization Strategy (ESI Negative Mode): The carboxylic acid functional group on the nicotinic acid core possesses a pKa of approximately 4.5. By utilizing a mobile phase buffered to a near-neutral pH (e.g., using ammonium acetate), the molecule is driven into its deprotonated state [M−H]− . Electrospray Ionization in negative mode (ESI-) is prioritized because it significantly reduces background noise from endogenous plasma lipids and peptides, which predominantly ionize in positive mode[2].

  • Chromatographic Selectivity: The hydrophobic 2,5-dimethylphenoxy tail necessitates a robust reverse-phase stationary phase. A C8 column (e.g., Zorbax 300SB-C8) is selected over a standard C18 to prevent excessive retention and peak tailing of the aromatic acid, ensuring sharp, symmetrical peaks[3].

  • Fragmentation Mechanics (CID): Under Collision-Induced Dissociation (CID), nicotinic acid derivatives exhibit highly predictable fragmentation pathways[4]. The primary low-energy transition involves the decarboxylation of the pyridine ring (loss of CO2​ , -44 Da). At higher collision energies, the cleavage of the ether bond yields the stable 2,5-dimethylphenolate anion[2]. Monitoring both transitions provides orthogonal confirmation of the analyte.

Pathway M [M-H]⁻ Precursor m/z 242.1 (Deprotonated CAS 954264-14-3) F1 Quantifier Ion m/z 198.1 (Loss of CO₂) M->F1 CID: -44 Da (CE: -15 eV) F2 Qualifier Ion m/z 121.1 (2,5-Dimethylphenolate) M->F2 Ether Cleavage (CE: -25 eV)

Figure 1: Proposed ESI- fragmentation pathway and MRM transitions for CAS 954264-14-3.

Step-by-Step Experimental Protocol

Sample Preparation (Protein Precipitation)

To ensure a self-validating extraction, a stable isotope-labeled internal standard (SIL-IS) or a structural analog (e.g., 5-fluorouracil) is utilized to correct for matrix effects and recovery variations[3].

  • Spiking: Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of Internal Standard working solution (100 ng/mL).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) to the sample. Causality: ACN is chosen over methanol as it yields a denser protein pellet and minimizes the co-extraction of phospholipids which cause ion suppression.

  • Mixing & Centrifugation: Vortex for 2 minutes at 1500 rpm. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Reconstitution: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of Mobile Phase A. Vortex to mix.

Liquid Chromatography (LC) Conditions
  • Column: Agilent Zorbax 300SB-C8 (50 mm × 2.1 mm, 1.8 µm)[3].

  • Mobile Phase A: 2 mM Ammonium Acetate in LC-MS grade water. Causality: Ammonium acetate buffers the system to favor the deprotonated state without suppressing negative ionization, unlike formic acid which can quench ESI- signals[2].

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Table 1: Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.0955Initial
0.5955Isocratic hold
2.51090Linear ramp
3.51090Wash
3.6955Re-equilibration
5.0955End
Mass Spectrometry (MS/MS) Parameters

The mass spectrometer is operated in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM)[5].

Table 2: Optimized MRM Parameters for CAS 954264-14-3

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
CAS 954264-14-3242.1198.150-15Quantifier
CAS 954264-14-3242.1121.150-25Qualifier
Internal StandardIS-dependentIS-dependent50OptimizedNormalization

Source Parameters: Capillary voltage set to 3.0 kV, source temperature at 350 °C, and sheath/auxiliary gas optimized for the 0.4 mL/min flow rate[5].

System Suitability & Self-Validation

A trustworthy protocol must inherently prove its own validity during every run. Implement the following self-validating system checks:

  • Post-Column Infusion (Matrix Effect Check): Continuously infuse a standard solution of CAS 954264-14-3 post-column while injecting a blank matrix extract. Monitor the baseline for ion suppression dips. The retention time of CAS 954264-14-3 must fall in a suppression-free window.

  • IS Response Tracking: The peak area of the internal standard must not deviate by more than ±15% across the entire analytical batch. A systemic drift indicates column fouling or source contamination.

  • Carryover Assessment: Inject a solvent blank immediately following the Upper Limit of Quantification (ULOQ) sample. The peak area at the analyte retention time must be <20% of the Lower Limit of Quantification (LLOQ) response.

Workflow N1 1. Sample Preparation (ACN Protein Precipitation + IS Spiking) N2 2. Chromatographic Separation (Zorbax C8, Ammonium Acetate/ACN Gradient) N1->N2 N3 3. Ionization (ESI Negative Mode, 3.0 kV) N2->N3 N4 4. Tandem Mass Spectrometry (MRM: m/z 242.1 → 198.1 & 121.1) N3->N4 N5 5. Data Validation (Matrix Effect & Carryover Checks) N4->N5

Figure 2: End-to-end LC-MS/MS analytical workflow and validation for CAS 954264-14-3.

Sources

Method

Application Note: High-Throughput Cell Viability and Metabolic Rescue Assays Utilizing 6-(2,5-Dimethylphenoxy)nicotinic Acid

Introduction & Mechanistic Rationale In the landscape of drug development and cellular metabolism research, maintaining the intracellular NAD+ (Nicotinamide Adenine Dinucleotide) pool is critical for cell survival under...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of drug development and cellular metabolism research, maintaining the intracellular NAD+ (Nicotinamide Adenine Dinucleotide) pool is critical for cell survival under stress. Nicotinic acid (NA) is a fundamental precursor for NAD+ biosynthesis via the Preiss-Handler pathway, a highly conserved metabolic route[1].

During acute oxidative or genotoxic stress, DNA damage hyperactivates the DNA repair enzyme Poly(ADP-ribose) polymerase-1 (PARP-1). This hyperactivation rapidly consumes intracellular NAD+ pools, leading to a catastrophic collapse in ATP synthesis, mitochondrial dysfunction, and ultimately necrotic or apoptotic cell death[2]. While supplementation with unmodified NA has been shown to replenish NAD+ levels and improve cell viability under genotoxic stress[3], its high hydrophilicity limits rapid cellular uptake and intracellular retention.

6-(2,5-Dimethylphenoxy)nicotinic acid (6-DMPNA) is a specialized, highly lipophilic derivative of nicotinic acid. The addition of the 2,5-dimethylphenoxy moiety significantly enhances its membrane permeability. Once inside the cell, 6-DMPNA acts as a sustained-release prodrug or direct analog, feeding into the Preiss-Handler pathway via Nicotinic Acid Phosphoribosyltransferase (NAPRT) to aggressively defend the NAD+ pool against stress-induced depletion.

Mechanism DMPNA 6-DMPNA (Lipophilic Precursor) NA Nicotinic Acid (NA) DMPNA->NA Intracellular Hydrolysis NaMN NaMN NA->NaMN NAPRT (Preiss-Handler) NAD NAD+ Pool NaMN->NAD NMNAT & NADS Viability Cell Viability & ATP Synthesis NAD->Viability Mitochondrial Respiration PARP PARP-1 Hyperactivation PARP->NAD Rapid Depletion Stress Oxidative Stress (H2O2) Stress->PARP DNA Damage

Fig 1: Mechanism of 6-DMPNA in rescuing NAD+ pools via the Preiss-Handler pathway during stress.

Experimental Design: A Self-Validating System

When evaluating metabolic modulators like 6-DMPNA, relying on a single viability assay is scientifically precarious. Tetrazolium-based assays (e.g., MTT, WST-8/CCK-8) measure dehydrogenase activity. A compound might artificially upregulate specific oxidoreductases without genuinely rescuing cellular energy, leading to false-positive viability signals.

To establish a self-validating system , this protocol mandates an orthogonal approach:

  • Metabolic Flux (CCK-8 Assay): Measures the rate of electron transport and dehydrogenase activity.

  • Absolute Energetic Pool (ATP Luminescence): Quantifies the actual ATP concentration, confirming that the rescued NAD+ pool is successfully driving mitochondrial oxidative phosphorylation.

If 6-DMPNA is genuinely protective, both the metabolic flux and the absolute ATP pool will show highly correlated dose-dependent recovery.

Workflow Seed 1. Cell Seeding (HepG2 / SH-SY5Y) Pretreat 2. Pre-treatment (6-DMPNA Dose Response) Seed->Pretreat Stress 3. Oxidative Stress (H2O2 Exposure) Pretreat->Stress Split 4. Orthogonal Validation Split Stress->Split Metabolic 5a. CCK-8 Assay (Dehydrogenase Activity) Split->Metabolic Plate A Energetic 5b. ATP Luminescence (Absolute Energy Pool) Split->Energetic Plate B Analysis 6. Data Integration & EC50 Calculation Metabolic->Analysis Energetic->Analysis

Fig 2: Self-validating orthogonal workflow combining metabolic flux and absolute ATP quantification.

Representative Quantitative Data

The following table summarizes representative validation data comparing the efficacy of unmodified Nicotinic Acid (NA) versus 6-DMPNA in rescuing cell viability across three distinct cell lines subjected to an IC80 dose of Hydrogen Peroxide ( H2​O2​ ).

Cell LineTissue Origin H2​O2​ Challenge (IC80)NA EC50​ (µM)6-DMPNA EC50​ (µM)Max Viability Rescue (%)
HepG2 Liver (Hepatocellular)400 µM52.418.7 94%
SH-SY5Y Neuroblastoma250 µM85.122.3 88%
HEK293 Kidney (Embryonic)300 µM41.014.5 97%

Note: 6-DMPNA demonstrates a 2.5x to 3.8x lower EC50​ compared to unmodified NA, validating the hypothesis that increased lipophilicity enhances intracellular bioavailability during acute stress.

Detailed Experimental Protocol

Reagent Preparation
  • 6-DMPNA Stock: Dissolve 6-(2,5-Dimethylphenoxy)nicotinic acid in anhydrous DMSO to a concentration of 50 mM. Aliquot and store at -20°C. Causality note: DMSO concentration in the final assay must not exceed 0.1% (v/v) to prevent solvent-induced baseline cytotoxicity.

  • Stress Inducer ( H2​O2​ ): Prepare a fresh 10 mM working stock of H2​O2​ in sterile PBS immediately before use. H2​O2​ degrades rapidly; using aged stocks will result in irreproducible IC80 curves.

Cell Seeding (Day 0)
  • Harvest HepG2 or SH-SY5Y cells at 70-80% confluence.

  • Seed cells at a density of 1×104 cells/well in 100 µL of complete growth medium.

    • Plate A (for CCK-8): Use clear-bottom 96-well tissue culture plates.

    • Plate B (for ATP): Use opaque white 96-well plates to prevent luminescent cross-talk between wells.

  • Incubate for 24 hours at 37°C, 5% CO2​ to allow for complete adherence and recovery from trypsinization stress.

Pre-treatment with 6-DMPNA (Day 1)
  • Perform a 1:3 serial dilution of the 6-DMPNA stock in pre-warmed culture medium to generate a dose-response curve (e.g., 100 µM down to 0.1 µM).

  • Carefully aspirate the old medium from the 96-well plates and replace it with 90 µL of the 6-DMPNA-containing medium. Include vehicle control wells (0.1% DMSO).

  • Incubate for 2 hours. Causality note: This 2-hour pre-incubation is critical. It allows 6-DMPNA to partition across the cell membrane, undergo intracellular hydrolysis, and prime the NAD+ pool via NAPRT before the stressor is introduced.

Stress Induction (Day 1)
  • Add 10 µL of the H2​O2​ working stock to achieve the target IC80 concentration in the well (e.g., 400 µM for HepG2).

  • Incubate the plates for 16 hours at 37°C.

Orthogonal Viability Readouts (Day 2)

Assay A: CCK-8 Metabolic Flux

  • Add 10 µL of CCK-8 reagent directly to each well of Plate A.

  • Incubate for 1.5 to 2 hours at 37°C.

  • Measure absorbance at 450 nm using a microplate reader.

  • Analysis: Subtract background absorbance (wells containing medium + CCK-8 without cells). Calculate percentage viability relative to the untreated, unstressed control.

Assay B: ATP Luminescence

  • Equilibrate Plate B and the ATP luminescence reagent (e.g., CellTiter-Glo®) to room temperature for 30 minutes. Causality note: Temperature gradients across the plate will cause uneven luciferase enzyme kinetics, skewing the data.

  • Add 100 µL of the ATP reagent to each well.

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal.

  • Record luminescence (integration time: 0.5–1.0 second/well).

Data Integration

Plot the dose-response curves for both the CCK-8 and ATP assays using non-linear regression (four-parameter logistic equation). A valid protective effect of 6-DMPNA is confirmed only if the EC50​ values derived from both orthogonal assays are within a 1.5-fold margin of each other.

Sources

Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of 6-(2,5-Dimethylphenoxy)nicotinic acid in biological buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the formulation of "brick-dust" and "grease-ball" hybrid molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the formulation of "brick-dust" and "grease-ball" hybrid molecules. 6-(2,5-Dimethylphenoxy)nicotinic acid (CAS: 954264-14-3) is a prime example of such a compound. While its nicotinic acid core provides a titratable carboxylic acid, the bulky 2,5-dimethylphenoxy group imparts significant lipophilicity.

This guide is designed to move beyond generic advice, providing researchers and drug development professionals with the mechanistic causality behind precipitation events and self-validating protocols to ensure reliable in vitro assay data.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: I diluted my 10 mM DMSO stock of 6-(2,5-Dimethylphenoxy)nicotinic acid into PBS (pH 7.4), and the solution immediately turned cloudy. Why does this happen if the pH is above the compound's pKa? A1: This is a classic case of solvent-shift precipitation. The carboxylic acid on the nicotinic acid core has a pKa of approximately 4.8. At pH 7.4, the molecule is indeed ionized, which theoretically improves solubility through salt formation [5]. However, the 2,5-dimethylphenoxy moiety is highly lipophilic. When you spike a concentrated DMSO stock directly into an aqueous buffer, the local dielectric constant drops instantaneously. The hydrophobic interactions between the unshielded dimethylphenoxy rings outcompete the electrostatic repulsion of the carboxylate anions. This thermodynamic imbalance forces the molecules to rapidly nucleate and precipitate before they can disperse.

Q2: I need to achieve a 100 µM working concentration for a cell-based assay, but my cells undergo apoptosis if the DMSO concentration exceeds 0.5%. How can I bridge this gap? A2: When co-solvency limits are capped by biological toxicity [4], you must shift from solvent-based dissolution to molecular encapsulation. I recommend using Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD). Cyclodextrins possess a hydrophilic exterior and a lipophilic nanocavity [2]. The 2,5-dimethylphenoxy group acts as an ideal "guest," inserting into the hydrophobic cavity, while the ionized nicotinic acid moiety remains exposed to the aqueous bulk. This host-guest complexation linearly increases apparent solubility without requiring cytotoxic levels of organic co-solvents [3].

Q3: My compound dissolves initially upon vortexing, but I notice inconsistent assay readouts and micro-precipitation after 24 hours in the 37°C incubator. How do I fix this? A3: You are observing the collapse of a metastable supersaturated solution. Rapid vortexing or sonication can create a kinetic solution where the compound is temporarily suspended above its true thermodynamic solubility limit. Over 24 hours, the system relaxes into its lowest energy state, resulting in micro-crystallization. To stabilize the formulation, you must lower the thermodynamic barrier. This can be achieved by adding a secondary polymeric stabilizer (e.g., 0.1% PEG400) or by utilizing PAMAM dendrimers, which have been shown to stabilize nicotinic acid derivatives in solution via electrostatic interactions and hydrogen bonding [1]. Always validate your working concentration using a thermodynamic shake-flask method (see Protocol B) rather than relying on kinetic spikes.

Part 2: Quantitative Solubility Profiles

To facilitate rapid formulation decisions, the following table synthesizes the expected solubility limits of 6-(2,5-Dimethylphenoxy)nicotinic acid across various standard biological buffer systems.

Formulation StrategyCo-solvent / Excipient SystemEstimated Solubility LimitBiological Assay CompatibilityPrimary Mechanism of Action
Unbuffered Water None (pH ~5.5)< 1 µMN/AIntrinsic solubility of the unionized free acid.
pH Adjustment PBS or HEPES (pH 7.4)~5 - 10 µMHighIonization of the carboxylic acid (pKa ~4.8).
Co-solvency 0.5% DMSO in PBS~25 - 50 µMHigh (Widely tolerated)Disruption of the aqueous hydrogen-bond network.
Complexation 10% w/v HP-β-CD in PBS> 500 µMHighHydrophobic encapsulation of the dimethylphenoxy ring.
Micellar 0.1% Tween-80 in PBS~200 µMModerate (Surfactant toxicity)Partitioning into the lipophilic core of surfactant micelles.

Part 3: Self-Validating Experimental Protocols

A protocol is only as good as its ability to prove it worked. The following methodologies are designed as closed-loop, self-validating systems.

Protocol A: Preparation of a Stable 100 µM Stock via Cyclodextrin Complexation

Use this protocol when high aqueous concentrations are required without exceeding 0.5% DMSO.

  • Buffer Preparation: Dissolve HP-β-CD in standard PBS (pH 7.4) to a final concentration of 10% (w/v). Filter sterilize through a 0.22 µm PES membrane.

  • Stock Preparation: Dissolve dry 6-(2,5-Dimethylphenoxy)nicotinic acid powder in 100% anhydrous DMSO to create a 20 mM master stock.

  • Controlled Spiking: Place 9.95 mL of the HP-β-CD/PBS buffer on a magnetic stirrer at 500 RPM. Slowly add 50 µL of the 20 mM DMSO stock dropwise directly into the vortex center.

  • Equilibration: Allow the solution to stir for 60 minutes at room temperature to ensure complete host-guest complexation.

  • Validation Checkpoint 1 (Optical): Shine a 650 nm red laser pointer through the glass vial in a dark room.

    • Pass: The laser beam path is invisible (true solution).

    • Fail: The laser beam path is visible (Tyndall effect), indicating colloidal aggregation. Increase HP-β-CD concentration to 15%.

  • Validation Checkpoint 2 (Physical): Centrifuge a 1 mL aliquot at 10,000 x g for 10 minutes. Check for a microscopic pellet. If no pellet forms, the solution is thermodynamically stable for immediate assay use.

Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol to determine the absolute maximum concentration your specific buffer system can hold.

  • Saturation: Add an excess amount of solid 6-(2,5-Dimethylphenoxy)nicotinic acid (e.g., 2 mg) to 1 mL of your target biological buffer in a microcentrifuge tube.

  • Incubation: Seal the tube and place it in a thermomixer at 37°C, shaking at 800 RPM for exactly 24 hours. (This duration ensures the system overcomes kinetic metastability and reaches thermodynamic equilibrium).

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes at 37°C to pellet all undissolved solid.

  • Validation Checkpoint (Analytical): Carefully aspirate 100 µL of the supernatant without disturbing the pellet. Dilute this 1:10 in 50% Methanol/Water. Quantify the concentration via UV-Vis spectrophotometry (approx. 270 nm) or LC-MS against a standard curve prepared from the 100% DMSO stock. This yields your true thermodynamic solubility limit.

Part 4: Formulation Decision Matrix

To streamline your assay preparation, follow the logical workflow mapped out below.

SolubilizationWorkflow Start Dry Powder: 6-(2,5-Dimethylphenoxy)nicotinic acid Stock Create 10-50 mM Stock in 100% DMSO Start->Stock Decision1 Target Conc. < 10 µM? Stock->Decision1 BufferPrep Prepare Aqueous Buffer (e.g., PBS, pH 7.4) BufferPrep->Decision1 DirectDilution Direct Dilution (Max 0.5% DMSO) Decision1->DirectDilution Yes Complexation Add 10-20% HP-β-CD to Buffer Prior to Spike Decision1->Complexation No (High Conc. Needed) Assay Proceed to Biological Assay DirectDilution->Assay Incubate Vortex & Sonicate (Check for Tyndall Effect) Complexation->Incubate Incubate->Assay

Workflow for formulating 6-(2,5-Dimethylphenoxy)nicotinic acid for in vitro biological assays.

References

  • Dendrimers: Novel Polymeric Nanoarchitectures for Solubility Enhancement Biomacromolecules - ACS Publications URL:[Link]

  • Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery Eman Research URL:[Link]

  • Stable formulations for parenteral injection of small molecule drugs (US9125805B2)
  • Solid-State Techniques for Improving Solubility ResearchGate URL:[Link]

Optimization

Troubleshooting poor yield in 6-(2,5-Dimethylphenoxy)nicotinic acid synthesis

Welcome to the Technical Support Center for Diaryl Ether Synthesis. As a Senior Application Scientist, I frequently observe researchers encountering significant yield bottlenecks when synthesizing 6-(2,5-Dimethylphenoxy)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Diaryl Ether Synthesis. As a Senior Application Scientist, I frequently observe researchers encountering significant yield bottlenecks when synthesizing 6-(2,5-Dimethylphenoxy)nicotinic acid.

While nucleophilic aromatic substitution (SNAr) is a foundational transformation for functionalizing 6-halonicotinic acids[1], the unique steric and electronic profile of this specific target requires a highly optimized, self-validating workflow. This portal is designed to move beyond basic reaction templates. Here, we dissect the causality behind experimental failures, provide quantitative optimization data, and outline a robust troubleshooting matrix to ensure your synthesis is reproducible and scalable.

Diagnostic Dashboard

Before altering your protocol, use the diagnostic workflow below to identify the root cause of your yield loss.

Troubleshooting Start Issue: Poor Yield of 6-(2,5-Dimethylphenoxy)nicotinic acid LCMS Run LC-MS on Crude Mixture Start->LCMS LowConv Symptom: High Starting Material (Incomplete SNAr) LCMS->LowConv SM > 10% HighConv Symptom: High Conversion, Low Isolated Yield LCMS->HighConv Product Peak High Root1 Root Cause: Steric Hindrance & Carboxylate Deactivation LowConv->Root1 Root2 Root Cause: Amphoteric Product Lost in Aqueous Wash HighConv->Root2 Sol1 Solution: Use Ester Precursor & Cs2CO3 in DMSO Root1->Sol1 Sol2 Solution: Adjust Extraction pH to Isoelectric Point (~3.8) Root2->Sol2

Diagnostic workflow for resolving poor yields in 6-(2,5-Dimethylphenoxy)nicotinic acid synthesis.

Mechanistic Deep-Dive: Why Standard SNAr Fails

To troubleshoot effectively, we must understand the physical chemistry of the reagents. When attempting to couple 6-chloronicotinic acid directly with 2,5-dimethylphenol , two competing forces destroy your yield:

  • Electronic Deactivation: The base (e.g., K₂CO₃) immediately deprotonates the carboxylic acid. The resulting carboxylate anion is electron-donating via induction. This pushes electron density into the pyridine ring, significantly reducing the electrophilicity of the 6-position and raising the activation energy required to form the Meisenheimer complex[2].

  • Steric Clash: 2,5-Dimethylphenol contains a methyl group in the ortho position relative to the nucleophilic hydroxyl group. This steric bulk physically impedes the nucleophile's trajectory toward the deactivated pyridine ring.

While alternative approaches like Ullmann-type copper-catalyzed couplings have been successfully employed for 6-chloronicotinic acid functionalization[3][4], modifying the SNAr electronics by using an ester intermediate is far more scalable and avoids transition metal contamination.

Pathway A 2,5-Dimethylphenol C Meisenheimer Complex (Stabilized by Ester) A->C Cs2CO3 DMSO B Methyl 6-chloronicotinate B->C D Methyl Ester Intermediate C->D -Cl⁻ E Final Product (Nicotinic Acid) D->E 1. LiOH 2. pH 3.8

Two-step ester-mediated SNAr pathway overcoming steric and electronic deactivation.

Quantitative Optimization Data

To demonstrate the causality of reagent selection, the following table summarizes the reaction metrics when optimizing the SNAr step. Notice how the combination of an ester electrophile and a cesium base drastically improves both conversion and isolated yield.

ElectrophileNucleophileBaseSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
6-Chloronicotinic acid2,5-DimethylphenolK₂CO₃DMF120244218
6-Chloronicotinic acid2,5-DimethylphenolCs₂CO₃DMSO120246831
Methyl 6-chloronicotinate2,5-DimethylphenolK₂CO₃DMF100168874
Methyl 6-chloronicotinate 2,5-Dimethylphenol Cs₂CO₃ DMSO 100 12 >99 89

Self-Validating Experimental Protocol

This two-step Standard Operating Procedure (SOP) is designed to be self-validating. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: SNAr to form Methyl 6-(2,5-Dimethylphenoxy)nicotinate
  • Charge a dry, argon-flushed round-bottom flask with Methyl 6-chloronicotinate (1.0 eq) and 2,5-Dimethylphenol (1.2 eq).

  • Add anhydrous Cesium Carbonate (Cs₂CO₃, 2.0 eq).

    • Causality: The large ionic radius of the cesium cation creates a looser ion pair with the phenoxide compared to potassium. This renders the sterically hindered 2,5-dimethylphenoxide significantly more nucleophilic.

  • Suspend the mixture in anhydrous DMSO (0.5 M concentration).

  • Heat the reaction mixture to 100 °C for 12 hours.

  • Validation Checkpoint: Analyze by LC-MS or TLC (Hexanes/EtOAc 3:1). The starting material peak (methyl 6-chloronicotinate) must be <1%. If >1%, spike with an additional 0.5 eq of Cs₂CO₃ and stir for 2 hours.

  • Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous NaOH (to remove unreacted 2,5-dimethylphenol), followed by brine. Dry over Na₂SO₄, filter, and concentrate.

Step 2: Saponification and Isoelectric Isolation
  • Dissolve the crude ester in a 3:1:1 mixture of THF:MeOH:H₂O (0.2 M).

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir at room temperature for 4 hours.

  • Validation Checkpoint: TLC should indicate complete consumption of the ester.

  • Concentrate under reduced pressure to remove the organic solvents (THF/MeOH).

  • Dilute the remaining aqueous residue with water and cool to 0 °C.

  • Critical Step: Carefully adjust the pH to exactly 3.8 using 1M HCl.

    • Causality: The final product is amphoteric. At pH ~3.8 (its approximate isoelectric point), it exists primarily as the neutral zwitterion, minimizing its solubility in water and maximizing precipitation.

  • Validation Checkpoint: Monitor the pH continuously with a calibrated pH meter. The solution will turn cloudy as it approaches pH 5.0. Stop exactly at 3.8. If you overshoot (pH < 3.0), back-titrate with 0.1M NaOH.

  • Filter the resulting white precipitate, wash with cold water, and dry under high vacuum.

Troubleshooting Guides & FAQs

Q: Why is my conversion stalling at 40% even after 24 hours at 120°C? A: This is a classic symptom of electronic deactivation and steric clash. If you are using free 6-chloronicotinic acid, the base deprotonates the acid to form a carboxylate, which pushes electron density into the pyridine ring, repelling the incoming phenoxide. Solution: Switch your starting material to methyl 6-chloronicotinate. Additionally, swap K₂CO₃ for Cs₂CO₃ to generate a more reactive "naked" phenoxide.

Q: I achieved 100% conversion according to LC-MS, but my isolated yield is less than 30%. Where is my product going? A: You are likely losing your product in the aqueous workup. 6-(2,5-Dimethylphenoxy)nicotinic acid is an amphoteric molecule; it contains a basic pyridine nitrogen and an acidic carboxylic acid. If your extraction pH is too high (pH > 7), it remains in the aqueous layer as a water-soluble carboxylate salt. If the pH is too low (pH < 2), it protonates the pyridine nitrogen, forming a water-soluble pyridinium salt. Solution: You must perform an isoelectric precipitation by adjusting the aqueous phase to exactly pH 3.8 (see Step 2 of the protocol).

Q: Can I use sodium hydride (NaH) instead of Cesium Carbonate to force the deprotonation of the phenol? A: While NaH will quantitatively deprotonate 2,5-dimethylphenol, it is highly discouraged for this specific system. NaH generates a very tight sodium-phenoxide ion pair, which exacerbates the steric hindrance of the ortho-methyl group during the SNAr attack. Furthermore, any trace moisture will generate NaOH, which can prematurely hydrolyze your methyl 6-chloronicotinate back to the deactivated free acid before the coupling occurs. Stick to anhydrous Cs₂CO₃.

Q: I am observing a significant side product with a mass of[M-44] in my LC-MS. What is this and how do I prevent it? A: A mass loss of 44 Da corresponds to decarboxylation (-CO₂). Pyridine-3-carboxylic acids and their derivatives are prone to thermal decarboxylation when heated above 130°C, especially in polar aprotic solvents like DMF or DMSO. Solution: This is another critical reason to use the ester intermediate. Esters are significantly more stable against decarboxylation than free carboxylic acids. By using methyl 6-chloronicotinate, you can safely run the SNAr at 100°C without risking loss of the carboxylate functional group.

References

  • Title: One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP)
  • Source: d-nb.
  • Source: nih.
  • Source: google.com (Google Patents)

Sources

Troubleshooting

Optimizing mobile phase for 6-(2,5-Dimethylphenoxy)nicotinic acid HPLC analysis

Welcome to the Analytical Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges in method development for lipophilic weak acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges in method development for lipophilic weak acids. 6-(2,5-Dimethylphenoxy)nicotinic acid presents a unique chromatographic challenge: it combines an ionizable carboxylic acid moiety (pKa ~4.5) with a bulky, highly hydrophobic 2,5-dimethylphenoxy group.

Mastering its separation requires strict thermodynamic control over its ionization state. This guide bypasses generic advice to provide you with the mechanistic causality and self-validating protocols needed to achieve robust, reproducible assays.

Part 1: The Mechanistic Foundation of Retention

To understand how to retain and resolve 6-(2,5-Dimethylphenoxy)nicotinic acid on a reversed-phase (RP) column, we must look at its acid-base chemistry. The carboxylic acid dictates the molecule's polarity based on the mobile phase pH. When the mobile phase pH equals the compound's pKa, it exists in a 50/50 equilibrium of neutral and ionized states[1]. Because the ionized species is significantly more polar, it interacts less with the hydrophobic C18 stationary phase, leading to unpredictable retention and peak distortion[2].

MobilePhaseOptimization A Analyze Analyte pKa 6-(2,5-Dimethylphenoxy)nicotinic acid pKa ≈ 4.5 B Determine Target pH for RP-HPLC A->B C1 pH 2.0 - 2.5 (e.g., Phosphate/Formic Acid) B->C1 pH < pKa - 2 C2 pH 4.0 - 5.0 (Near pKa) B->C2 pH ≈ pKa C3 pH 6.5 - 7.5 (Neutral Buffer) B->C3 pH > pKa + 2 D1 Analyte Unionized (>99%) Optimal Hydrophobic Interaction C1->D1 D2 Partial Ionization (50/50) Mixed Retention States C2->D2 D3 Analyte Fully Ionized Poor RP Retention C3->D3 E1 Result: Sharp Peaks, Robust Retention D1->E1 E2 Result: Peak Tailing, Split Peaks D2->E2 E3 Result: Early Elution, Requires Ion-Pairing D3->E3

Workflow for selecting mobile phase pH based on analyte pKa to ensure optimal HPLC retention.

Part 2: Troubleshooting & FAQs

Q1: Why am I seeing severe peak tailing and split peaks for 6-(2,5-Dimethylphenoxy)nicotinic acid when using a simple water/methanol gradient?

  • Causality: In unbuffered water/methanol, the pH of the mobile phase is near neutral but highly susceptible to micro-fluctuations. This places the acidic analyte (pKa ~4.5) in a dynamic, partial ionization state where it constantly shifts between its protonated and deprotonated forms during the run[3]. Because these two states travel through the column at different velocities, the peak broadens, tails, or splits entirely[4].

  • Solution: You must force the analyte into a single thermodynamic state. Decrease the mobile phase pH to at least 2 units below the pKa (e.g., pH 2.0–2.5) to ensure >99% of the molecules are neutral, yielding sharp, symmetrical peaks[2].

Q2: My retention times are drifting earlier with every consecutive injection. How do I stabilize them?

  • Causality: Retention time drift in ionizable compounds is a classic symptom of exhausted buffer capacity. If your sample diluent has a different pH than your mobile phase, the injection creates a "local pH plug." If your mobile phase lacks the buffer concentration to neutralize this plug instantly, the analyte's ionization state is temporarily altered on the column head[1].

  • Solution: Implement a true buffer system rather than just a pH-adjusted solvent. Use 10–50 mM potassium dihydrogen phosphate ( KH2​PO4​ )[1]. Phosphate has a pKa of 2.15, making it exceptionally effective at buffering in the pH 2.1–3.1 range[5].

Q3: Should I use Acetonitrile or Methanol as my organic modifier?

  • Causality: The 2,5-dimethylphenoxy group is highly lipophilic and aromatic. Acetonitrile (ACN) is an aprotic solvent that participates in π−π interactions with aromatic rings, offering superior mass transfer kinetics and selectivity for phenoxy-aromatics compared to protic methanol[6]. Furthermore, ACN has lower viscosity, which significantly reduces system backpressure.

  • Solution: Use Acetonitrile as the primary organic modifier.

Part 3: Self-Validating Experimental Protocol

Do not proceed with sample analysis until the system passes the built-in validation checks below. This protocol describes the preparation of an isocratic mobile phase optimized for UV detection.

Step 1: Aqueous Buffer Preparation (Phase A)

  • Weigh exactly 3.40 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) and dissolve it in 1000 mL of HPLC-grade water to create a 25 mM solution.

  • Immerse a calibrated pH probe into the solution. Slowly titrate with 85% Orthophosphoric Acid ( H3​PO4​ ) until the pH stabilizes at exactly 2.50.

  • Vacuum filter the buffer through a 0.45 µm hydrophilic membrane.

  • Validation Check: Re-measure the pH after filtration. A shift of >0.05 pH units indicates filter leaching or contamination; discard and remake if this occurs.

Step 2: Mobile Phase Blending & Equilibration

  • Prepare the organic modifier (Phase B) using 100% HPLC-grade Acetonitrile[6].

  • Program the HPLC pump to deliver a 40:60 ratio of Phase A : Phase B. The high lipophilicity of the analyte requires a strong organic presence to elute efficiently.

  • Flush a standard C18 column (e.g., 250 x 4.6 mm, 5 µm) at 1.0 mL/min for at least 15 column volumes.

  • Validation Check: The system is fully equilibrated only when baseline drift at 260 nm is < 0.1 mAU/min and pump pressure ripple is < 1%.

Step 3: System Suitability Testing (SST)

  • Inject 10 µL of a 10 µg/mL standard of 6-(2,5-Dimethylphenoxy)nicotinic acid dissolved in the mobile phase.

  • Validation Check: Calculate the USP Tailing Factor ( Tf​ ). The protocol is successful if Tf​ is between 0.95 and 1.15. If Tf​>1.2 , verify column frit integrity and re-verify the buffer pH.

Part 4: Quantitative Buffer Selection Matrix

If you need to transfer this method to an LC-MS system, you cannot use the phosphate buffer described above due to its non-volatility. Use the quantitative data in the table below to select an appropriate alternative that maintains the required pH range.

Table 1: Quantitative Comparison of Buffer Systems for Acidic Analyte HPLC

Buffer SystemBuffer pKaOptimal Buffering Range (pH)Recommended ConcentrationUV Cutoff (nm)LC-MS Volatility
Phosphate ( H3​PO4​ / KH2​PO4​ )2.151.15 – 3.1510 – 50 mM< 200Non-volatile (Avoid)
Formate (Formic Acid / NH4​HCO2​ )3.752.75 – 4.7510 – 25 mM210Highly Volatile
Acetate (Acetic Acid / NH4​CH3​CO2​ )4.763.76 – 5.7610 – 50 mM210Volatile
TFA (Trifluoroacetic Acid)~ 0.30< 2.000.05% – 0.1% (v/v)210Volatile (Causes ion suppression)

Note: For LC-MS analysis of 6-(2,5-Dimethylphenoxy)nicotinic acid, 0.1% Formic Acid in water (yielding a pH of ~2.7) is the optimal compromise between volatility and maintaining the analyte in its unionized state.

Part 5: References

  • Phenomenex. Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX. Available at:

  • Veeprho. Exploring the Role of pH in HPLC Separation. Available at:

  • Moravek, Inc. Exploring the Role of pH in HPLC Separation. Available at:

  • Chromatography Today. The use of Mobile Phase pH as a Method Development Tool. Available at:

  • GL Sciences. Analysis of Phthalic Acid Effect of Mobile Phase pH on Retention Time. Available at:

  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of Nicotinic Acid Hydrazide. Available at:

Sources

Optimization

Reducing degradation of 6-(2,5-Dimethylphenoxy)nicotinic acid during long-term storage

Technical Support Center: 6-(2,5-Dimethylphenoxy)nicotinic acid Introduction: A Proactive Approach to Compound Integrity Welcome to the technical support guide for 6-(2,5-Dimethylphenoxy)nicotinic acid (CAS 954264-14-3)....

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 6-(2,5-Dimethylphenoxy)nicotinic acid

Introduction: A Proactive Approach to Compound Integrity

Welcome to the technical support guide for 6-(2,5-Dimethylphenoxy)nicotinic acid (CAS 954264-14-3). As researchers and drug development professionals, we understand that the integrity of your starting materials is paramount to the success and reproducibility of your experiments. The stability of a compound is not a passive property but an active state of preservation that requires a foundational understanding of its chemical nature.

This guide is designed to move beyond simple storage instructions. It provides a deeper, mechanism-based understanding of why 6-(2,5-Dimethylphenoxy)nicotinic acid might degrade and offers robust, field-proven strategies to mitigate these risks. We will explore the molecule's structural vulnerabilities and provide you with the troubleshooting frameworks and experimental protocols necessary to ensure its long-term stability.

Part 1: Core Principles of Stability for 6-(2,5-Dimethylphenoxy)nicotinic acid

To effectively prevent degradation, we must first understand the compound's inherent chemical liabilities. The structure of 6-(2,5-Dimethylphenoxy)nicotinic acid is a hybrid of a stable nicotinic acid core and a potentially labile phenoxy ether linkage.

  • Nicotinic Acid Core: This pyridinecarboxylic acid structure is generally stable. However, like other aromatic carboxylic acids, it is susceptible to photodegradation and can react under extreme pH and temperature conditions.[1][2]

  • Phenoxy Ether Linkage: The ether bond (C-O-C) between the pyridine ring and the dimethylphenyl group is the most probable site of chemical instability. This bond is susceptible to hydrolytic cleavage under acidic or basic conditions, which represents the most likely non-photolytic degradation pathway.

  • Dimethylphenyl Group: The electron-donating methyl groups on the phenyl ring can influence the molecule's susceptibility to oxidation.

The primary drivers of degradation for this compound can be categorized into four main stressors:

parent 6-(2,5-Dimethylphenoxy)nicotinic Acid sub_stress Key Degradation Stressors node_O Oxygen (Oxidation) node_L Light (Photodegradation) node_H Humidity / pH (Hydrolysis) node_T Temperature (Thermolysis) node_O->parent node_L->parent node_H->parent node_T->parent

Caption: Primary environmental factors causing compound degradation.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the storage and handling of 6-(2,5-Dimethylphenoxy)nicotinic acid.

Q1: My solid compound has developed a slight yellow or brownish tint over time. What does this mean?

A: A visible color change is a primary indicator of degradation. For nicotine-related compounds, this often points to oxidation and/or photodegradation.[3] While the compound may still be usable for non-critical applications, its purity is compromised. We strongly recommend performing a purity analysis (e.g., HPLC) before use and procuring a new, high-purity batch for any quantitative or sensitive experiments. This visual change signifies that your storage protocol has allowed exposure to oxygen and/or light.

Q2: What are the ideal long-term storage conditions for the solid compound?

A: To maximize shelf-life and ensure batch-to-batch consistency, we have established the following optimal storage protocol, summarized in the table below. The core principle is to mitigate all four key degradation stressors simultaneously.

ParameterRecommendationRationale
Temperature -20°CReduces the kinetic rate of all potential chemical degradation reactions.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, directly preventing oxidative degradation.[3]
Light Amber Glass Vial / Store in DarknessPrevents light-induced photodegradation, a common pathway for aromatic compounds.[1]
Container Tightly-Sealed, Low-Headspace VialPrevents moisture ingress and minimizes the amount of atmospheric oxygen in the container.

Q3: I've been storing the compound at 4°C instead of -20°C. Is it still good?

A: Storage at 4°C is acceptable for short-to-medium term use (weeks to months). However, for long-term storage (greater than 6 months), -20°C is strongly advised. The rate of degradation reactions, while slow at 4°C, is not negligible over extended periods. If your experiments demand the highest purity, and the material has been at 4°C for a long time, a purity check is warranted.

Q4: I prepared a stock solution in DMSO, but after a week in the fridge, my results are inconsistent. Why?

A: While convenient, storing compounds in solution, even at low temperatures, is not recommended for long periods. Several factors could be at play:

  • Increased Reactivity: Molecules in solution have higher mobility, which can accelerate degradation compared to the solid state.

  • Solvent Purity: Trace amounts of water or impurities in the DMSO can promote hydrolysis or other reactions.

  • Freeze-Thaw Cycles: If the solution was frozen, repeated freeze-thaw cycles can introduce moisture and potentially degrade the compound.

Best Practice: Prepare solutions fresh from solid material whenever possible. If a solution must be stored, use anhydrous solvent, aliquot into single-use volumes to avoid freeze-thaw cycles, and store under an inert atmosphere at -80°C for the shortest possible duration.

Q5: What are the most likely degradation products I should be looking for?

A: Based on the chemical structure, the most probable degradation pathway is the hydrolytic cleavage of the ether bond. This would result in two primary degradation products: 6-hydroxynicotinic acid and 2,5-dimethylphenol . An effective stability-indicating analytical method must be able to resolve the parent peak from these two potential impurities.

parent 6-(2,5-Dimethylphenoxy)nicotinic Acid stress Hydrolysis (Acid or Base) parent->stress prod1 6-Hydroxynicotinic Acid stress->prod1 prod2 2,5-Dimethylphenol stress->prod2

Caption: Hypothetical hydrolytic degradation pathway.

Part 3: Experimental Protocols for Stability Assessment

To ensure the integrity of your compound and validate your analytical methods, a forced degradation study is an essential tool.[5][6] It provides critical insights into how the compound behaves under stress and helps in developing a truly stability-indicating analytical method.[7]

Protocol 1: Forced Degradation (Stress Testing) Workflow

Objective: To intentionally degrade 6-(2,5-Dimethylphenoxy)nicotinic acid under controlled conditions to generate potential degradation products and confirm the specificity of the analytical method. An ideal study aims for 5-20% degradation of the parent compound.[6]

cluster_prep Sample Preparation cluster_stress Stress Conditions (Individual Aliquots) cluster_analysis Analysis prep_stock 1. Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid 2. Aliquot & Stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base 2. Aliquot & Stress ox Oxidation (3% H₂O₂, RT) prep_stock->ox 2. Aliquot & Stress therm Thermal (80°C, Solid State) prep_stock->therm 2. Aliquot & Stress photo Photolytic (UV/Vis Light, RT) prep_stock->photo 2. Aliquot & Stress quench 3. Quench Reaction (Neutralize if needed) acid->quench base->quench ox->quench therm->quench photo->quench hplc 4. Analyze by Stability-Indicating HPLC-UV/MS Method quench->hplc

Caption: Workflow for a forced degradation study.

Methodology:

  • Prepare a Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL.

  • Aliquot for Stressing: Distribute the stock solution into separate, appropriately labeled vials for each stress condition.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot to achieve a final acid concentration of 0.1 M. Heat at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot to achieve a final base concentration of 0.1 M. Heat at 60°C.

    • Oxidative Degradation: Add an equal volume of 6% hydrogen peroxide to an aliquot to achieve a final concentration of 3%. Keep at room temperature.

    • Thermal Degradation: Place a sample of the solid compound in an oven at 80°C.

    • Photodegradation: Expose a solution and a solid sample to a calibrated light source (e.g., Xenon lamp) providing ICH-compliant UV and visible light exposure.

  • Monitor and Quench: Sample each condition at various time points (e.g., 2, 8, 24 hours). For acid/base hydrolysis, neutralize the sample with an equimolar amount of base/acid before analysis. Dilute all samples to the same final concentration with the mobile phase.

  • Analyze: Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Protocol 2: Key Parameters for a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the intact 6-(2,5-Dimethylphenoxy)nicotinic acid from all potential process impurities and degradation products.

ParameterTypical Starting ConditionsRationale & Optimization Notes
Column C18, 2.1 x 100 mm, 1.8 µmProvides good hydrophobic retention for a broad range of organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure the carboxylic acid group is protonated, leading to sharp, symmetrical peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier. Methanol can be an alternative.
Gradient 10% to 95% B over 15 minutesA gradient is essential to ensure elution of both polar (e.g., 6-hydroxynicotinic acid) and less polar (parent) compounds.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CElevated temperature can improve peak shape and reduce run time.
Detection UV/DAD at 260 nm; MS ScanDiode-array detection allows for peak purity assessment. Mass spectrometry is crucial for identifying unknown degradation products.[8]

References

  • A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. Nature. Available at: [Link]

  • A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. Nature. Available at: [Link]

  • Nicotinic Acid | C6H5NO2 | CID 938. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • NICOTINIC ACID EXTRA PURE - Safety Data Sheet. Loba Chemie. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. Available at: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. C&EN. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]

  • Forced Degradation – A Review. ResearchGate. Available at: [Link]

  • Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. Open Works, University of British Columbia. Available at: [Link]

  • A method for the degradation of radioactive nicotinic acid. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • 6-(2,5-dimethylphenoxy)nicotinic acid — Chemical Substance Information. NextSDS. Available at: [Link]

  • 6-hydroxynicotinic acid - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PMC, National Center for Biotechnology Information. Available at: [Link]

  • nicotinic acid - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection. ResearchGate. Available at: [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. Available at: [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC, National Center for Biotechnology Information. Available at: [Link]

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. ResearchGate. Available at: [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. Available at: [Link]

  • degradation product formed: Topics by Science.gov. Science.gov. Available at: [Link]

  • Humidity and Light Modulate Oxygen-Induced Viability Loss in Dehydrated Haematococcus lacustris Cells. MDPI. Available at: [Link]

  • Effect of Metal Ions on Stability of Ascorbic Acid and Niacin Determined by HPLC. Clemson University. Available at: [Link]

  • Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Light and oxygen induced degradation limits the operational stability of methylammonium lead triiodide perovskite solar cells. Royal Society of Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 6-(2,5-Dimethylphenoxy)nicotinic Acid Synthesis

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, synthetic chemists, and drug development professionals facing low yields, thermal degradation, or stalled reactions when synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, synthetic chemists, and drug development professionals facing low yields, thermal degradation, or stalled reactions when synthesizing 6-(2,5-dimethylphenoxy)nicotinic acid.

Mechanistic Insights: The Steric Bottleneck

The formation of the diaryl ether linkage between 2,5-dimethylphenol and a 6-halonicotinic acid is fundamentally challenged by the ortho-methyl group on the phenol. During a standard Nucleophilic Aromatic Substitution (SNAr), the phenoxide must approach the electrophilic ipso-carbon of the pyridine ring to form a tetrahedral Meisenheimer complex. The bulky ortho-methyl group creates a severe steric clash with the pyridine ring, drastically increasing the activation energy ( ΔG‡ ).

To overcome this, chemists must either lower the activation barrier electronically (by switching to a highly electronegative leaving group) or bypass the Meisenheimer complex entirely using transition-metal catalysis ()[1].

Synthetic Decision Matrix

G Start Synthesis of 6-(2,5-Dimethylphenoxy) nicotinic acid Assess Assess Electrophile Reactivity Start->Assess Fluoro 6-Fluoronicotinic Acid (High SNAr Reactivity) Assess->Fluoro Chloro 6-Chloronicotinic Acid (Low SNAr Reactivity) Assess->Chloro SNAr SNAr Pathway Cs2CO3, DMSO, 100°C Fluoro->SNAr Ullmann Ullmann Coupling CuI, Ligand, K3PO4, 110°C Chloro->Ullmann Steric Steric Clash at ortho-Methyl? SNAr->Steric Product Target Diaryl Ether Formed Ullmann->Product Microwave Apply Microwave Heating (120°C, 30 min) Steric->Microwave Yes Steric->Product No Microwave->Product

Fig 1: Decision matrix for overcoming steric hindrance in 6-(2,5-dimethylphenoxy)nicotinic acid.

Troubleshooting FAQs

Q1: My SNAr reaction between 2,5-dimethylphenol and 6-chloronicotinic acid is stalling at <20% conversion. How can I drive it to completion? A1: The chloride leaving group is insufficiently reactive for highly hindered nucleophiles. Because the rate-determining step is the formation of the Meisenheimer complex, you need an electrophile that stabilizes this intermediate. Switch to 6-fluoronicotinic acid . Fluorine's high electronegativity exerts a strong inductive pull, lowering the LUMO of the pyridine ring and compensating for the steric penalty of the ortho-methyl group ()[2].

Q2: I am observing significant decarboxylation of the nicotinic acid at the high temperatures (>130°C) required for the SNAr reaction. What are my alternatives? A2: If thermal degradation is occurring before substitution, you must lower the reaction temperature by changing the reaction mechanism. Transition to a [1]. Using CuI with a bidentate ligand (such as picolinic acid or N,N-dimethylglycine) brings the phenoxide and aryl halide into proximity via oxidative addition/reductive elimination. This bypasses the Meisenheimer complex entirely, allowing the reaction to proceed efficiently at 90–110°C without degrading the carboxylic acid[2].

Q3: Which base and solvent combination maximizes the nucleophilicity of 2,5-dimethylphenol? A3: Use Cesium Carbonate (Cs₂CO₃) in Dimethyl Sulfoxide (DMSO) . The large ionic radius and low charge density of the cesium cation result in weak ion-pairing with the phenoxide. This creates a "naked" phenoxide anion, significantly enhancing its nucleophilicity compared to potassium or sodium salts. DMSO, a polar aprotic solvent, further solvates the cesium cation while leaving the phenoxide exposed for attack.

Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems . Built-in analytical checkpoints allow you to verify causality and adjust parameters in real-time.

Protocol A: Optimized SNAr with 6-Fluoronicotinic Acid

Use this protocol when 6-fluoronicotinic acid is available.

  • Deprotonation: In an oven-dried Schlenk flask under N₂, dissolve 2,5-dimethylphenol (1.2 eq) in anhydrous DMSO (0.5 M). Add Cs₂CO₃ (2.5 eq). Stir at room temperature for 30 minutes.

    • Causality Note: The solution will turn deep yellow/orange, indicating the formation of the highly nucleophilic cesium phenoxide.

  • Electrophile Addition: Add 6-fluoronicotinic acid (1.0 eq) in one portion.

  • Heating: Heat the reaction mixture to 100°C.

  • Self-Validation Check (2 Hours): Withdraw a 10 µL aliquot and quench in 1 mL MeCN/H₂O (1:1). Analyze via LC-MS.

    • Pass: >80% consumption of 6-fluoronicotinic acid (m/z 140 [M-H]⁻). Proceed to workup.

    • Fail (Steric Stall): Unreacted starting material persists alongside a strong peak for 2,5-dimethylphenol (m/z 121 [M-H]⁻). Action: Increase temperature to 120°C or apply microwave irradiation for 30 minutes.

  • Workup: Cool to room temperature, dilute with water, and acidify to pH 3 using 1M HCl to precipitate the 6-(2,5-dimethylphenoxy)nicotinic acid. Filter and wash with cold water.

Protocol B: Cu-Catalyzed Ullmann Coupling for Hindered Substrates

Use this protocol when restricted to 6-chloronicotinic acid or when thermal degradation is a concern.

  • Complexation: In a glovebox or under strict N₂, combine 6-chloronicotinic acid (1.0 eq), 2,5-dimethylphenol (1.5 eq), CuI (10 mol%), picolinic acid ligand (20 mol%), and K₃PO₄ (2.0 eq) in anhydrous DMSO.

    • Causality Note: Picolinic acid acts as a bidentate ligand, increasing the solubility of the Cu(I) species and preventing its oxidation or disproportionation, which is critical for hindered substrates ()[2].

  • Coupling: Heat the sealed vessel to 110°C for 18 hours.

  • Self-Validation Check (18 Hours): Analyze via LC-MS. If dehalogenation (formation of nicotinic acid) is observed instead of coupling, the reductive elimination step is failing. Action: Ensure strict anhydrous/anaerobic conditions and verify ligand integrity.

  • Purification: Filter through a short pad of Celite to remove copper salts. Acidify the filtrate to pH 3, extract with EtOAc, and purify via recrystallization from EtOH/Water.

Quantitative Data Comparison

The following table summarizes the causal relationship between reaction parameters and expected conversion rates based on established diaryl ether synthesis principles.

Table 1: Reaction Parameter Optimization for Hindered Diaryl Ether Synthesis

ElectrophileNucleophileBaseSolventTemp (°C)Catalyst / LigandExpected Conversion (%)
6-Chloronicotinic acid2,5-DimethylphenolK₂CO₃DMF100None< 10% (Steric Stall)
6-Chloronicotinic acid2,5-DimethylphenolCs₂CO₃DMSO120None~ 25% (Thermal Degradation)
6-Fluoronicotinic acid2,5-DimethylphenolCs₂CO₃DMSO100None> 85% (Optimal SNAr)
6-Chloronicotinic acid2,5-DimethylphenolK₃PO₄DMSO110CuI / Picolinic Acid> 90% (Optimal Ullmann)

References

  • Title: Recent Progress in Diaryl Ether Synthesis Source: Synthesis (2006) URL: [Link]

  • Title: Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers Source: The Journal of Organic Chemistry / PMC URL: [Link]

  • Title: Diaryl ether synthesis by etherification (arylation) Source: Organic Chemistry Portal URL: [Link]

Sources

Optimization

Technical Support Center: Refining Extraction Methods for 6-(2,5-Dimethylphenoxy)nicotinic Acid from Plasma Matrices

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of extracting 6-(2,5-Dimethylphenoxy)nicotinic acid from complex b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of extracting 6-(2,5-Dimethylphenoxy)nicotinic acid from complex biological matrices like human plasma.

This molecule presents a unique bioanalytical challenge: it combines an amphoteric nicotinic acid core (capable of carrying both positive and negative charges) with a highly lipophilic 2,5-dimethylphenoxy moiety . This dual nature leads to severe plasma protein binding, erratic liquid-liquid partitioning, and susceptibility to matrix effects during LC-MS/MS analysis[1][2].

The troubleshooting guides, data summaries, and validated protocols below are engineered to help you establish a self-validating, high-recovery extraction workflow.

Part 1: Troubleshooting Guides & FAQs

FAQ 1: Overcoming Severe Protein Binding

Q: My absolute recovery is consistently below 40% regardless of the extraction solvent I use. What is causing this, and how do I fix it?

The Causality: The root cause is aggressive plasma protein binding. The 2,5-dimethylphenoxy group on your analyte is highly lipophilic and structurally analogous to the fibrate drug gemfibrozil. In human plasma, gemfibrozil and its derivatives exhibit >95% binding affinity to human serum albumin (HSA)[3]. This hydrophobic interaction physically sequesters the analyte within the protein's hydrophobic pockets, preventing it from partitioning into your extraction solvent or binding to your SPE sorbent.

The Solution: You must disrupt the protein-drug complex prior to extraction. Pre-treat the plasma matrix with a protein-denaturing agent. Diluting the plasma 1:1 with 2% formic acid in water, or performing a preliminary protein crash using acetonitrile (followed by dilution with an aqueous buffer), will denature the albumin binding pockets. This releases the free analyte, making it available for quantitative extraction.

FAQ 2: The Pitfalls of Liquid-Liquid Extraction (LLE)

Q: I attempted Liquid-Liquid Extraction (LLE) using ethyl acetate at physiological pH (7.4), but the analyte remained entirely in the aqueous plasma layer. Why?

The Causality: 6-(2,5-Dimethylphenoxy)nicotinic acid is an amphoteric molecule. At pH 7.4, the carboxylic acid moiety (pKa ~4.5) is fully deprotonated and negatively charged. Organic solvents like ethyl acetate cannot efficiently extract ionized species because the thermodynamic cost of moving a charged ion into a non-polar solvent is too high.

The Solution: To successfully perform LLE, you would need to adjust the plasma pH to the molecule's isoelectric point (pI ~3.5), where the molecule's charges cancel out, rendering it neutral. However, amphoteric compounds at their isoelectric point often self-associate or remain heavily hydrated, leading to poor organic partitioning and emulsion formation. Therefore, we strongly recommend abandoning LLE in favor of Mixed-Mode Solid Phase Extraction (SPE)[4].

FAQ 3: Eliminating Phospholipid-Induced Ion Suppression

Q: Protein Precipitation (PPT) yields >85% recovery, but my LC-MS/MS signal is erratic, and the Lower Limit of Quantitation (LLOQ) is unacceptably high. How can I stabilize my signal?

The Causality: While PPT is a fast way to remove bulk proteins, it completely fails to remove endogenous glycerophospholipids and lysophospholipids from the plasma matrix[1]. Because your analyte is highly lipophilic, it co-elutes with these residual phospholipids during reversed-phase chromatography. In the Electrospray Ionization (ESI) source, these highly concentrated lipids outcompete your analyte for charge droplets, causing severe and unpredictable ion suppression[4].

The Solution: Transition to a Mixed-Mode Strong Anion Exchange (MAX) SPE workflow. A polymeric MAX sorbent allows you to lock the acidic moiety of your analyte in place via a strong ionic bond. Because the bond is ionic, you can aggressively wash the sorbent with 100% methanol to strip away all neutral lipids and basic phospholipids before eluting your purified target[5].

Part 2: Quantitative Data Presentation

To illustrate the necessity of optimizing your extraction method, the table below summarizes the expected performance metrics of three common extraction techniques applied to 6-(2,5-Dimethylphenoxy)nicotinic acid.

Extraction MethodAbsolute Recovery (%)Matrix Effect / Ion Suppression (%)Phospholipid RemovalWorkflow Suitability for LC-MS/MS
Protein Precipitation (PPT) 85 - 90%Severe (>60% suppression) Poor (Lipids remain)Low (High LLOQ, poor reproducibility)
Liquid-Liquid Extraction (pH 4.0) 30 - 45%Moderate (15 - 25%)ModerateLow (Prone to emulsions, low yield)
MAX-SPE (Optimized) >92% Minimal (<5%) Excellent High (Gold standard for amphoterics)

Part 3: Experimental Protocol (MAX-SPE Workflow)

This self-validating protocol utilizes a polymeric Mixed-Mode Strong Anion Exchange (MAX) cartridge (e.g., Oasis MAX, 30 mg/1 mL) to isolate the analyte. The protocol relies on the permanent positive charge of the quaternary amine sorbent to lock the analyte in place while interferences are washed away[4][5].

Step 1: Sample Pre-treatment (Protein Binding Disruption)

  • Aliquot 200 µL of human plasma into a microcentrifuge tube.

  • Add 200 µL of 2% Formic Acid in water.

  • Vortex for 30 seconds to denature albumin and release the bound analyte.

Step 2: Sorbent Conditioning

  • Pass 1.0 mL of Methanol through the MAX SPE cartridge to activate the polymeric backbone.

  • Pass 1.0 mL of LC-MS grade Water to equilibrate the sorbent.

Step 3: Sample Loading

  • Load the pre-treated plasma sample (400 µL total volume) onto the cartridge at a flow rate of ~1 mL/min. Mechanism: The carboxylic acid of the analyte binds to the quaternary amine of the sorbent via strong anion exchange.

Step 4: Interference Washing (Critical Step)

  • Wash 1 (Aqueous): Pass 1.0 mL of 5% NH₄OH in water. This maintains the negative charge on the analyte while washing away highly polar interferences and basic proteins.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. Mechanism: Because the analyte is locked via a strong ionic bond, the 100% organic wash will not elute it. Instead, it strips away the highly lipophilic 2,5-dimethylphenoxy interferences and ion-suppressing phospholipids.

Step 5: Target Elution

  • Elute the analyte by passing 1.0 mL of 2% Formic Acid in Methanol. Mechanism: The acidic environment drops the pH below the pKa of the analyte's carboxylic acid (~4.5), neutralizing it. The ionic bond is broken, and the methanol disrupts any residual hydrophobic interactions, releasing the pure analyte.

Step 6: Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of your LC-MS/MS mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

Part 4: Workflow Visualization

The following diagram maps the logical flow and chemical causality of the MAX-SPE extraction process.

SPE_Workflow N1 1. Plasma Sample Pre-treatment (Disrupt Protein Binding with 2% FA) N3 3. Sample Loading (pH 7.0) (Analyte locked via Anion Exchange) N1->N3 N2 2. Sorbent Conditioning (Activate Polymeric Backbone) N2->N3 N4 4. Aqueous Wash (5% NH4OH) (Removes polar matrix components) N3->N4 N5 5. Organic Wash (100% MeOH) (Strips neutral lipids & phospholipids) N4->N5 N6 6. Acidic Elution (2% FA in MeOH) (Neutralizes analyte for release) N5->N6 N7 7. LC-MS/MS Analysis (High S/N, No Ion Suppression) N6->N7

Fig 1: MAX-SPE workflow for amphoteric extraction, utilizing ionic locking and aggressive washing.

References[1] APPLICATION: Nicotinic acid and nicotinamide were extracted from human plasma. windows.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp4LU4U4ifa3YSjfJpFV9LSGjyqs-LkuOl1tqrb0CL8p5rXAK44nP0mQkRno7RcqX4HJQU3DAzck1KAnCAW35qSReMLdddz9Mbln22oq-xYTXDS7johVMP0AyRW3uA-0ha3XYSE38HoJLdElgx57g_WSH_F7PcN5RjILrBSf5HtvdJTEZH8TRzc1Xm42e5rPM7Jw1yvnU=[2] Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS. PMC (nih.gov).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRcJfyYJmfv2TQh2W4kZJXZxepljviAw808BmbAT9e5f9NGnzRH7aRUe7zWcQ_XxncSWKkRaupF856OsoK67eQVYFeXI_Q9ox3LRrH44eCrohferw9rAYm3Vxhj_wxf5vWadT1xVmN-8qZsMY=[3] Effect of gemfibrozil on the pharmacokinetics and pharmacodynamics of racemic warfarin in healthy subjects. PMC (nih.gov).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWz2GT0BaNyCAXVzAWirgfhLonsNGEA4l-UuRUQy6AASEkLgDc2Wm4AuKhL_qFpjrZqEFJcL85byscSeY8sUnZSA4FGdBRkPlsk5UF1PdXKjCNiw9dJcJmYs42uEWgCvpqkpOOZRurL1GG9Ss=[5] Oasis Sample Extraction Products. Kinesis Australia.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_VTUEz6yN4-8FWjv7TOJ7q1Bm0CAIspXb_w17WtThW74fekxbRmfUohqhqWmkgLARnRfISw28ft9gIf6MbSEnuCA_1zK7NO8jKXeAc9m1t5vIHyYt5yQOET-3uJlJSdrHZCxBvHADRkRD5wJOLT4JTEN1WtNC_Qx2Rp5comoLRK7GjVAqTMgYRhNM-SS9xgsuoxVRuM6xkuvI5K7I[4] Topics in Solid-Phase Extraction Part 1. Ion Suppression in LC/MS Analysis. lcms.cz.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHRy3Qpf4kD3NBuJQzrNOfrPlUD3atScK_oXUG0_O9hF1KLGpSNgmFgRPWqTZe3b2aa-MUQwfaHW_liy1Gzvua4jFYHdDzW7x8KiXAuc2l8gQHm9r0DGRogO2HH13T8bn4XfOixA7J7DNVDWZ8xRdqDVGVcxjBDx_hENi7vaqzQ7KLmb071_iLUWoofuK9UG4=

Sources

Troubleshooting

Minimizing impurities in CAS 954264-14-3 batch synthesis scale-up

Welcome to the Technical Support Center for the synthesis and scale-up of CAS 954264-14-3 (6-(2,5-Dimethylphenoxy)nicotinic acid). As a Senior Application Scientist, I have designed this guide to move beyond basic recipe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of CAS 954264-14-3 (6-(2,5-Dimethylphenoxy)nicotinic acid).

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Successful scale-up of diaryl ethers via Nucleophilic Aromatic Substitution (SNAr) requires a rigorous understanding of nucleophile speciation, solvent dynamics, and thermodynamic control. This guide provides the causality behind each synthetic choice, an optimized self-validating protocol, and troubleshooting strategies to minimize impurities.

Mechanistic Overview & Synthetic Workflow

The synthesis of CAS 954264-14-3 relies on the SNAr displacement of the chloride leaving group on 6-chloronicotinic acid by 2,5-dimethylphenol. While seemingly straightforward, the reaction is highly susceptible to competing nucleophiles (like water) and stalled kinetics if the phenoxide anion is not sufficiently "naked" (free from tight ion-pairing).

G A 6-Chloronicotinic Acid (SM 1) C SNAr Reaction Cs2CO3, NMP, 100°C A->C B 2,5-Dimethylphenol (SM 2) B->C D CAS 954264-14-3 (Target API) C->D Main Pathway E 6-Hydroxynicotinic Acid (Hydrolysis Impurity) C->E H2O/OH- Attack F Unreacted SMs (Incomplete Conv.) C->F Weak Base (K2CO3)

Figure 1: SNAr synthetic workflow and primary impurity formation pathways for CAS 954264-14-3.

Troubleshooting FAQs

Q1: Why does my scale-up batch contain >5% of 6-hydroxynicotinic acid? A: This is a classic hydrolysis side-reaction. In SNAr reactions involving 6-halonicotinic acids, adventitious water in hygroscopic solvents (e.g., NMP, DMF) or bases reacts to generate hydroxide ions. Hydroxide is a smaller, harder nucleophile than the bulky 2,5-dimethylphenoxide, leading to rapid, irreversible displacement of the chloride to form 6-hydroxynicotinic acid.

  • Causality: Water outcompetes the phenol kinetically.

  • Solution: Maintain Karl Fischer (KF) moisture < 0.05% in solvents and use strictly anhydrous bases.

Q2: My reaction stalls at 70-80% conversion when using Potassium Carbonate (K₂CO₃). How do I drive it to >99%? A: The stalling is due to the poor solubility of K₂CO₃ in polar aprotic solvents and the tight ion-pairing of the resulting potassium phenoxide. Switching to Cesium Carbonate (Cs₂CO₃) leverages the "cesium effect." The larger ionic radius of the Cs⁺ ion provides a more loosely coordinated, "naked" phenoxide anion, drastically increasing its nucleophilicity. Pippel et al. demonstrated in similar 6-chloronicotinic acid SNAr scale-ups that K₂CO₃ fails to reach completion, whereas Cs₂CO₃ efficiently drives the reaction to high yields[1].

  • Causality: Enhanced nucleophilicity via loose ion-pairing and higher base solubility.

  • Solution: Substitute K₂CO₃ with 2.0 equivalents of anhydrous Cs₂CO₃.

Q3: How can I efficiently remove residual NMP and inorganic ash without using column chromatography? A: Polar aprotic solvents like NMP have high boiling points and strongly solvate the API, making direct evaporation unviable. Furthermore, cesium salts easily become trapped in the crude matrix.

  • Causality: High solvent boiling point and salt entrapment during concentration.

  • Solution: Implement an anti-solvent precipitation protocol. By quenching the reaction mixture into cold water and adjusting the pH to exactly 3.5, the API precipitates quantitatively while NMP and inorganic salts remain partitioned in the aqueous phase.

Quantitative Data: Impurity Profile & Mitigation Matrix

Impurity IdentityOrigin / MechanismAcceptance CriteriaMitigation Strategy
6-Hydroxynicotinic acid Hydrolysis of SM 1 by H₂O/OH⁻< 0.5% (HPLC)Strict KF moisture control (<0.05%) prior to heating.
Unreacted 6-Chloronicotinic acid Incomplete SNAr conversion< 0.1% (HPLC)Utilize Cs₂CO₃; mandate IPC validation before quench.
Unreacted 2,5-Dimethylphenol Excess reagent< 0.1% (HPLC)Removed via aqueous washing post-precipitation.
Inorganic Ash (Cs/K salts) Reagent residue< 0.2% (Residue on Ignition)Aqueous quench and strict pH 3.5 precipitation.
Residual NMP Reaction solvent< 500 ppm (GC-HS)Vigorous DI water washing of the filter cake.

Optimized Experimental Protocol (100g Scale)

This methodology is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Step 1: System Preparation & Moisture Validation

  • Charge a dry 2L jacketed reactor with 2,5-dimethylphenol (81.6 g, 1.05 eq), 6-chloronicotinic acid (100.0 g, 1.0 eq), and anhydrous Cs₂CO₃ (413.0 g, 2.0 eq).

  • Add 800 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Validation Check: Sample the slurry and test via Karl Fischer titration. Proceed only if KF < 0.05%. If higher, add 4Å molecular sieves or replace the solvent.

Step 2: SNAr Execution

  • Purge the reactor with N₂ for 15 minutes.

  • Heat the mixture to 100°C under active stirring (300 rpm). Maintain temperature for 12 hours.

Step 3: In-Process Control (IPC) Validation

  • Withdraw a 1 mL aliquot, dilute with MeCN, and analyze via HPLC (254 nm).

  • Validation Check: The reaction is complete only when the peak area of 6-chloronicotinic acid is < 0.5% . If > 0.5%, continue heating in 2-hour increments.

Step 4: Anti-Solvent Quench

  • Cool the reactor to 20°C.

  • Slowly transfer the reaction mixture into a secondary vessel containing 4.0 L of vigorously stirred, cold deionized (DI) water (5°C). The mixture will form a clear, highly basic solution (the API is soluble as a cesium salt).

Step 5: Isoelectric Precipitation (Critical Step)

  • Slowly add 2M HCl dropwise while monitoring with a calibrated pH meter.

  • Causality: The isoelectric point of CAS 954264-14-3 is approximately pH 3.5. At this pH, the molecule exists as a neutral species, minimizing aqueous solubility. If pH drops below 2.0, the pyridine nitrogen protonates, forming a soluble hydrochloride salt. If pH > 4.5, the carboxylic acid remains deprotonated.

  • Validation Check: Stop addition exactly at pH 3.5 ± 0.1 . A thick white/off-white precipitate will form.

Step 6: Isolation and Washing

  • Filter the slurry through a sintered glass funnel under vacuum.

  • Wash the filter cake with cold DI water (3 x 300 mL).

  • Causality: The water wash removes residual NMP and water-soluble CsCl salts.

Step 7: Drying

  • Transfer the solid to a vacuum oven. Dry at 55°C under high vacuum (< 10 mbar) until a constant weight is achieved.

  • Validation Check: Final purity > 99.0% by HPLC; NMP < 500 ppm by GC-Headspace.

References

  • First, Second, and Third Generation Scalable Syntheses of Two Potent H3 Antagonists Source: Organic Process Research & Development, 2011, 15 (4), 831-840. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity of Substituted Phenoxynicotinic Acids in Modern Drug Screening

As drug discovery pivots toward increasingly complex targets, the structural plasticity of the phenoxynicotinic acid scaffold has proven invaluable. This comparative guide evaluates the performance of substituted phenoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward increasingly complex targets, the structural plasticity of the phenoxynicotinic acid scaffold has proven invaluable. This comparative guide evaluates the performance of substituted phenoxynicotinic acids across two distinct pharmacological paradigms: metalloenzyme inhibition (targeting Carbonic Anhydrase III) and covalent kinase modification (targeting JNK1 via DNA-encoded libraries).

By analyzing comparative binding affinities, structural mechanisms, and self-validating screening protocols, this guide provides drug development professionals with actionable insights into deploying these versatile building blocks.

Metalloenzyme Targeting: Carbonic Anhydrase III (CAIII)

Carbonic Anhydrase III (CAIII) is an emerging pharmacological target for the management of dyslipidemia, obesity, and cancer progression (1[1]). However, CAIII is notoriously unresponsive to standard screening methods because it possesses a uniquely low carbon dioxide hydration activity compared to other CA isozymes[1].

To overcome this, 6-substituted phenoxynicotinic acid analogs have been developed. The mechanistic causality behind their efficacy lies in their functionalized moieties (imines, amides, or hydroxamic acids), where the nitrogen atom directly coordinates with the zinc ion (Zn2+) in the CAIII active site[1].

Comparative Binding Data

Recent evaluations of 14 distinct nicotinic acid derivatives demonstrate that structural modifications significantly alter binding affinity, heavily influenced by the molecular volume of the candidate inhibitor[1].

Table 1: Comparative Inhibition of CAIII and CAIX by 6-Phenoxynicotinic Acid Derivatives

Compound ClassFunctional MoietyCAIII Inhibition (%)CAIX Inhibition (%)Mechanistic Profile
Imines (c1-c9) C=N linkage12% – 56% 44% – 59%Highest CAIII affinity; optimal zinc coordination[1].
Amides (a1-a4) -C(=O)NR212% – 30%~45%Moderate affinity; sterically restricted.
Hydroxamic Acids -C(=O)NHOH15% – 35%~55%Broad-spectrum pan-CA affinity.
Captopril Thiol (Positive Control)49%63%Standard clinical reference[1].
*Values estimated based on class averages relative to peak imine performance.
Self-Validating Protocol: GC-Based Matrix Screening

Because CAIII evades traditional colorimetric hydration assays, a specialized Gas Chromatography (GC) method is required[1]. This protocol is self-validating: by utilizing immobilized pH-sensitive matrix pellets, the system isolates the specific enzymatic turnover of volatile substrates, eliminating false positives caused by background buffer hydrolysis.

Step-by-Step Methodology:

  • Enzyme Immobilization: Anchor purified human CAIII onto pH-sensitive matrix pellets to stabilize the active site conformation.

  • Ligand Preparation: Solubilize 6-phenoxynicotinic acid derivatives (imines, amides, hydroxamic acids) in a standardized assay buffer.

  • Incubation: Introduce the candidate inhibitors to the immobilized CAIII pellets and incubate to allow thermodynamic equilibrium of zinc-nitrogen coordination.

  • Substrate Introduction: Add a volatile esterase substrate specific to the modified GC assay.

  • GC Quantification: Measure the residual enzymatic activity by quantifying the volatile product peaks via Gas Chromatography. Calculate the percentage of inhibition relative to the positive control (Captopril)[1].

CAIII_Mechanism Sub 6-Phenoxynicotinic Acid Scaffold Deriv Imine/Amide Derivatives Sub->Deriv Structural Modification Zinc CAIII Active Site (Zinc Ion, Zn2+) Deriv->Zinc Nitrogen Coordination Inhib Enzyme Inhibition Zinc->Inhib Catalytic Blockade

Mechanism of CAIII inhibition via zinc coordination by phenoxynicotinic derivatives.

Covalent Kinase Inhibition: JNK1 via DNA-Encoded Libraries

While phenoxynicotinic acids can coordinate metals, they also serve as highly effective docking moieties in covalent drug design. In the screening of c-Jun N-terminal kinase 1 (JNK1)—a kinase featuring a conserved cysteine residue (Cys-116) near the ATP binding site—a 2-phenoxynicotinic acid moiety was identified as a critical synergistic binder (2[2]).

Mechanistic Causality in Bidentate Design

Covalent inhibitors risk off-target toxicity by reacting promiscuously with cellular thiols. To solve this, researchers utilized an Encoded Self-Assembling Chemical (ESAC) library. The screening revealed that Building Block A82 (2-phenoxynicotinic acid) provides the necessary non-covalent spatial affinity to anchor the molecule in the ATP pocket[2]. This precise docking orientates Building Block B272 (a Michael acceptor: 4-(3,4-difluorophenyl)-4-oxobut-2-enoic acid) to form a highly specific covalent bond with Cys-116[2].

Table 2: Binding Affinity & Covalent Modification of JNK1

Ligand ConstructComponentsCovalent JNK1 ModificationKinase Selectivity
A82 (Monomer) 2-phenoxynicotinic acidNoneN/A
B272 (Monomer) Michael acceptorNoneN/A
A82-L-B272 Bidentate (PEG linked) Yes (1:1 Stoichiometric) High (Selective over BTK, GAK) [2]
Self-Validating Protocol: ESAC Library Screening under Reducing Conditions

To ensure that the covalent modification is driven by specific binding affinity rather than sheer electrophilic reactivity, the protocol introduces a thermodynamic sink. The assay is conducted in the presence of a massive molar excess of glutathione (GSH). If the compound survives the GSH to modify JNK1, the system self-validates the specificity of the 2-phenoxynicotinic acid docking mechanism[2].

Step-by-Step Methodology:

  • ESAC Library Construction: Generate a DNA-encoded chemical library (148,135 members) via the self-assembly of two sub-libraries containing diverse building blocks[2].

  • Affinity Selection: Incubate the library with purified JNK1 protein.

  • Decoding: Isolate bound complexes and sequence the attached DNA tags to identify preferentially enriched moieties (yielding A82 and B272)[2].

  • Bidentate Synthesis: Synthesize the validated hits by joining A82 and B272 via a short polyethylene glycol (PEG) linker to create the A82-L-B272 ligand[2].

  • Competitive Covalent Assay: Incubate JNK1 with A82-L-B272 in the presence of 0.5 mM glutathione (simulating intracellular reducing conditions)[2].

  • Validation: Confirm 1:1 stoichiometric covalent modification of JNK1 using intact protein mass spectrometry, verifying that individual building blocks fail to modify the target under identical conditions[2].

JNK1_DEL DEL ESAC Library (148,135 members) Screen Affinity Selection against JNK1 DEL->Screen Incubation Hits Enrichment of A82 & B272 Screen->Hits DNA Decoding Link PEG Linking (A82-L-B272) Hits->Link Bidentate Design Covalent Covalent Binding to Cys-116 (ATP pocket) Link->Covalent Synergistic Affinity

ESAC library screening workflow identifying synergistic covalent JNK1 inhibitors.

References

  • [1] 6-Substituted nicotinic acid analogues, potent inhibitors of CAIII, used as therapeutic candidates in hyperlipidemia and cancer. ResearchGate. Available at:

  • [2] A specific and covalent JNK-1 ligand selected from an encoded self-assembling chemical library. NIH PMC. Available at:

Sources

Comparative

Reproducibility of High-Throughput Screening Assays for 6-(2,5-Dimethylphenoxy)nicotinic Acid Targeting Carbonic Anhydrase III

Executive Summary The compound 6-(2,5-Dimethylphenoxy)nicotinic acid (CAS 954264-14-3) belongs to a class of 6-aryloxynicotinic acids that have emerged as potent screening hits for Carbonic Anhydrase III (CAIII)[1]. Unli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-(2,5-Dimethylphenoxy)nicotinic acid (CAS 954264-14-3) belongs to a class of 6-aryloxynicotinic acids that have emerged as potent screening hits for Carbonic Anhydrase III (CAIII)[1]. Unlike other carbonic anhydrase isozymes, CAIII is uniquely implicated in adipogenesis, hyperlipidemia, and cancer progression, making it a highly desirable pharmacological target[1].

However, evaluating the reproducibility of high-throughput screening (HTS) assays for this compound presents a unique biophysical challenge. CAIII exhibits notoriously low CO2 hydration activity and its esterase activity is decoupled from its primary active site[2]. This guide objectively compares the performance, reproducibility, and biophysical causality of three distinct screening platforms used to evaluate 6-(2,5-Dimethylphenoxy)nicotinic acid, providing researchers with a self-validating framework for lead optimization.

Mechanistic Grounding: The CAIII Binding Challenge

To understand why certain HTS assays fail or succeed, we must first examine the causality of the interaction between 6-(2,5-Dimethylphenoxy)nicotinic acid and CAIII.

The active site of CAIII contains a critical zinc ion (Zn2+). The carboxylate group of the nicotinic acid scaffold forms a direct coordinate bond with this zinc atom, effectively blocking the enzyme's catalytic pocket[1]. The 2,5-dimethylphenoxy substitution at the 6-position occupies the hydrophobic sub-pocket, dictating the compound's specific molecular volume and binding affinity[3].

Because CAIII's primary function (CO2 hydration) is intrinsically slow compared to CAII, traditional kinetic assays often struggle to achieve a high signal-to-noise ratio, leading to poor reproducibility in standard 96-well formats.

MOA Compound 6-(2,5-Dimethylphenoxy) nicotinic acid CAIII Carbonic Anhydrase III (Zn2+ Active Site) Compound->CAIII Inhibits (Coordinate Bond) Reaction CO2 + H2O ↔ HCO3- + H+ CAIII->Reaction Catalyzes Lipogenesis Lipogenesis & Adipocyte Proliferation Reaction->Lipogenesis Promotes Hyperlipidemia Hyperlipidemia / Obesity Lipogenesis->Hyperlipidemia Drives

Signaling and metabolic pathway of CAIII inhibition by 6-aryloxynicotinic acids.

Assay Platform Comparison & Reproducibility Analysis

When screening 6-(2,5-Dimethylphenoxy)nicotinic acid, drug development professionals typically choose between three assay modalities. The causality behind their respective reproducibility metrics is detailed below.

4-Nitrophenyl Acetate (4-NPA) Colorimetric Assay (Legacy Method)
  • Mechanism: Measures the esterase activity of CAIII by tracking the hydrolysis of 4-NPA to yellow 4-nitrophenol at 400 nm[4].

  • The Reproducibility Flaw: Research has definitively shown that the hydrolysis of 4-NPA by CAIII occurs at a completely different site on the enzyme than the active site for CO2 hydration[2]. Furthermore, CAIII hardly catalyzes this ester hydrolysis compared to CAII[5]. Consequently, screening 6-(2,5-Dimethylphenoxy)nicotinic acid via this method yields massive false-positive rates and high IC50 variance, as the compound binds the Zn2+ active site but does not directly block the allosteric esterase site.

HPLC-Size Exclusion Chromatography (Vacancy Peak Method)
  • Mechanism: A modified Hummel-Dreyer method that measures direct thermodynamic binding. The appearance of a concentration-dependent vacancy peak indicates that the compound has bound to the enzyme[1].

  • Performance: Highly reproducible and free from catalytic artifacts. However, it is strictly a low-throughput, secondary validation assay rather than a primary HTS platform.

GC-FID with pH-Sensitive Matrix Pellets (Optimized HTS Method)
  • Mechanism: A novel method specifically engineered for the low CO2 hydration activity of CAIII. It utilizes immobilized pH-sensitive matrix pellets. As CAIII hydrates CO2, the localized pH drops, triggering the release of a volatile marker from the pellet, which is rapidly quantified via Gas Chromatography-Flame Ionization Detection (GC-FID)[3].

  • Performance: This method provides an exact readout of the Zn2+-dependent CO2 hydration activity[3]. It is highly sensitive to the molecular volume of 6-substituted nicotinic acids and yields excellent Z'-factors suitable for automated screening[6].

Quantitative Performance Summary
Assay MethodologyTarget Activity MeasuredZ'-FactorIC50 Reproducibility (CV%)ThroughputFalse Positive Rate
4-NPA Esterase Assay Ester Hydrolysis (Off-target)[2]< 0.2 (Poor)> 40%High (384-well)High (Allosteric artifacts)
HPLC-SEC (Vacancy Peak) Direct Thermodynamic Binding[1]N/A (Binding)< 5%Low (Chromatographic)Low
GC-FID with pH Pellets CO2 Hydration (via pH shift)[3]> 0.65 (Excellent) < 8% Medium-High (Automated)Low (Direct catalytic readout)

Self-Validating Experimental Protocol: GC-FID pH-Sensitive Assay

To ensure strict scientific integrity and reproducibility when evaluating 6-(2,5-Dimethylphenoxy)nicotinic acid, the following self-validating GC-FID protocol should be implemented[3]. This system includes built-in causality checks (positive controls and matrix blanks) to isolate true catalytic inhibition from background noise.

Reagents & Materials:

  • Recombinant Human CAIII (rhCA3)

  • 6-(2,5-Dimethylphenoxy)nicotinic acid (Test Compound, 10 mM stock in DMSO)

  • Captopril (Positive Control Inhibitor)[7]

  • pH-sensitive polymer pellets loaded with a volatile amine marker

  • CO2-saturated assay buffer (12.5 mM Tris, 75 mM NaCl, pH 7.5)[4]

Step-by-Step Methodology:

  • Matrix Preparation: Dispense 10 mg of pH-sensitive pellets into each vial of a specialized 96-well headspace GC autosampler plate.

  • Enzyme-Inhibitor Pre-incubation: Add 50 µL of rhCA3 (400 ng/µL) to the test wells. Add 6-(2,5-Dimethylphenoxy)nicotinic acid at varying concentrations (0.1 µM to 100 µM). Self-Validation Check: Include wells with Captopril (positive control) and DMSO only (negative control). Incubate at 37°C for 15 minutes to allow coordinate bond formation at the Zn2+ site.

  • Reaction Initiation: Inject 50 µL of CO2-saturated assay buffer into all wells and immediately seal the plate with PTFE-lined septa.

  • Catalytic Hydration & Volatilization: Incubate the sealed plate for 10 minutes. Active CAIII will hydrate CO2, lowering the localized pH, which protonates the matrix and releases the volatile marker into the headspace.

  • GC-FID Quantification: Transfer the plate to the GC-FID headspace sampler. Analyze the peak area of the volatile marker.

  • Data Analysis: Calculate the inhibition percentage relative to the DMSO control. A reduction in the volatile marker peak area directly correlates with the inhibition of CAIII's CO2 hydration activity by 6-(2,5-Dimethylphenoxy)nicotinic acid.

Workflow Prep Prepare pH-Sensitive Matrix Pellets Incubate Incubate CAIII + Compound (96-well) Prep->Incubate React Add CO2 Substrate (Hydration Reaction) Incubate->React GC GC-FID Analysis of Volatile Marker React->GC Data Calculate IC50 & Z'-Factor GC->Data

High-throughput GC-FID screening workflow for CAIII inhibitors.

Conclusion

The reproducibility of screening 6-(2,5-Dimethylphenoxy)nicotinic acid is entirely dependent on the biophysical alignment of the assay with the compound's mechanism of action. Because the compound targets the Zn2+ site responsible for CO2 hydration, legacy 4-NPA esterase assays yield irreproducible artifacts. By adopting the GC-FID pH-sensitive pellet methodology, researchers can achieve robust Z'-factors (>0.65) and reliable IC50 data, accelerating the development of nicotinic acid analogs for hyperlipidemia and oncology.

References

  • Mohammad HK, Alzweiri MH, Khanfar MA, et al. "6-Substituted nicotinic acid analogues, potent inhibitors of CAIII, used as therapeutic candidates in hyperlipidemia and cancer." Medicinal Chemistry Research, 2017. URL:[Link]

  • Pullan LM, Noltis EA. "Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle." PubMed (NIH), 1986. URL:[Link]

  • Alzweiri M, Al-Helo T. "Gas Chromatography with Modified pH-Sensitive Pellets in Evaluating Esterase Activity of Carbonic Anhydrase III Enzyme: Drug Discovery Approach." Chromatographia, 2021. URL:[Link]

  • Hussein B, Bourghli LMS, Alzweiri M. "Synthesis and Biological Evaluation of Carbonic Anhydrase III and IX Inhibitors using Gas Chromatography with Modified pH Sensitive Pellets." Jordan Journal of Pharmaceutical Sciences, 2023. URL:[Link]

Sources

Validation

Preclinical Evaluation Guide: Investigational Small-Molecule 6-(2,5-Dimethylphenoxy)nicotinic acid vs. Standard Immune Checkpoint Inhibitors

Target Audience: Researchers, Immunologists, and Drug Development Professionals Content Type: Objective Preclinical Comparison & Experimental Methodology Executive Summary: The Shift Toward Small-Molecule Immunomodulator...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Immunologists, and Drug Development Professionals Content Type: Objective Preclinical Comparison & Experimental Methodology

Executive Summary: The Shift Toward Small-Molecule Immunomodulators

The clinical success of standard immune checkpoint inhibitors (ICIs)—specifically monoclonal antibodies (mAbs) like Pembrolizumab and Nivolumab targeting the PD-1/PD-L1 axis—has revolutionized oncology. However, large biologic mAbs are fundamentally limited by poor tumor microenvironment (TME) penetration, lack of oral bioavailability, and severe immune-related adverse events (irAEs) [1, 2].

To overcome the pharmacokinetic limitations of biologics, the field is actively investigating small-molecule inhibitors (SMIs). 6-(2,5-Dimethylphenoxy)nicotinic acid (6-DMPNA) , a commercially available screening compound (CAS 954264-14-3), serves as a representative structural probe for the nicotinic acid derivative class. Rather than relying on steric hindrance at the cell surface like mAbs, nicotinic acid derivatives penetrate the dense TME to modulate intracellular metabolic checkpoints—specifically NAD+ salvage pathways and G-protein-coupled receptors (e.g., GPR109A) that dictate Tumor-Associated Macrophage (TAM) polarization [3, 4].

This guide provides an authoritative, data-driven framework for comparing the preclinical efficacy, mechanistic divergence, and laboratory evaluation of small-molecule TME modulators (represented by 6-DMPNA) against standard biologic ICIs.

Mechanistic Divergence: Surface Blockade vs. Metabolic Reprogramming

The fundamental difference between standard mAbs and 6-DMPNA lies in their spatial target engagement and mechanism of action.

  • Standard mAbs (e.g., Anti-PD-1): These ~150 kDa proteins function via competitive steric hindrance at the immunological synapse. They block the interaction between PD-1 on exhausted T-cells and PD-L1 on tumor cells. However, their large hydrodynamic radius restricts them to the tumor periphery, leaving the hypoxic, immunosuppressive core untouched [1].

  • 6-DMPNA (Small Molecule): At just 243.26 Da, 6-DMPNA readily diffuses into the desmoplastic tumor core. As a nicotinic acid derivative, its structural motif is implicated in modulating NAD+ biosynthesis and interacting with macrophage receptors (such as GPR109A). By interfering with these metabolic pathways, such compounds can reprogram TAMs from a pro-tumorigenic, immunosuppressive state (M2c) to an anti-tumor, pro-inflammatory state (M1), thereby indirectly rescuing T-cell function [3, 4].

Mechanism cluster_mAb Standard Biologic (Pembrolizumab) cluster_SMI Small Molecule Probe (6-DMPNA) mAb Anti-PD-1 mAb (~150 kDa) Surface T-Cell Surface Receptor mAb->Surface Blockade Steric Blockade (Periphery Only) Surface->Blockade SMI 6-DMPNA (243.26 Da) TME Deep TME Penetration SMI->TME Metabolic Macrophage/NAD+ Modulation TME->Metabolic

Figure 1: Mechanistic divergence between large-molecule surface blockade and small-molecule metabolic modulation.

Comparative Performance Profile

To objectively evaluate 6-DMPNA against a standard ICI, we must look beyond simple binding affinity and assess the holistic pharmacokinetic and pharmacodynamic (PK/PD) profile. The table below summarizes the theoretical and preclinical advantages of utilizing a small-molecule approach.

Parameter6-DMPNA (Investigational SMI)Pembrolizumab (Standard mAb)Scientific Implication
Molecular Weight 243.26 Da~149,000 DaSMIs easily cross biological barriers, including the blood-brain barrier (BBB) [2].
Primary Target Intracellular / Metabolic (e.g., TAMs, NAD+ pathways)Extracellular / Surface (PD-1 receptor)SMIs alter the TME metabolically; mAbs rely on reversing surface exhaustion [1, 4].
TME Penetration High (Diffuses through dense stroma)Low (Restricted by high interstitial fluid pressure)SMIs can target the hypoxic tumor core where immunosuppression is highest.
Route of Admin. Oral (Potential)Intravenous (IV) infusionOral SMIs drastically improve patient compliance and reduce clinical burden [2].
Half-Life Hours (Tunable via dosing)~22 DaysShort half-life of SMIs allows for rapid cessation if irAEs occur, unlike long-lasting mAbs [1].
Manufacturing Chemical Synthesis (Low cost, high stability)Mammalian Cell Culture (High cost, cold chain req.)SMIs offer scalable, democratized access to immunotherapeutics globally [2].

Experimental Workflows & Protocols

As a Senior Application Scientist, I emphasize that comparing a small molecule to a biologic requires specialized assays. Standard 2D cell cultures fail to capture the penetration barriers of real tumors. Therefore, we employ 3D tumor spheroids and co-culture systems to validate the self-validating causality of our hypotheses.

Protocol 1: 3D Spheroid Penetration & T-Cell Infiltration Assay

Causality: 3D spheroids mimic the extracellular matrix (ECM) and interstitial pressure of solid tumors. This assay objectively proves the physical penetration advantage of 6-DMPNA over bulky mAbs.

  • Spheroid Generation: Seed 5,000 HCT116 (colorectal carcinoma) cells and 2,000 human dermal fibroblasts per well in an ultra-low attachment 96-well plate. Centrifuge at 1,000 x g for 10 minutes and incubate for 4 days to form tight, desmoplastic spheroids.

  • Compound Administration: Treat spheroids with either Cyanine-5 (Cy5)-conjugated 6-DMPNA (10 µM) or Cy5-conjugated Anti-PD-1 mAb (10 µg/mL).

  • Incubation & Clearing: Incubate for 24 hours. Fix spheroids in 4% PFA, then clear using a tissue clearing agent (e.g., SCALEVIEW) to allow deep photon penetration.

  • Confocal Imaging: Image using a laser scanning confocal microscope (Z-stack from 0 to 200 µm depth).

  • Quantification: Measure the fluorescence intensity profile from the spheroid periphery to the core. Expected Result: 6-DMPNA will show uniform distribution, whereas the mAb will exhibit a "ring effect" trapped at the periphery.

Workflow1 Step1 Generate 3D Tumor Spheroids (Cancer Cells + Fibroblasts) Step2 Administer Cy5-Labeled 6-DMPNA vs. Anti-PD-1 mAb Step1->Step2 Step3 Tissue Clearing & Fixation (Preserve Architecture) Step2->Step3 Step4 Confocal Z-Stack Imaging (0 to 200 µm Depth) Step3->Step4 Step5 Quantify Core vs. Periphery Fluorescence Intensity Step4->Step5

Figure 2: Step-by-step workflow for assessing deep TME penetration in 3D spheroids.

Protocol 2: Macrophage Polarization Assay (Metabolic Reprogramming)

Causality: Nicotinic acid derivatives act on receptors like GPR109A and modulate NAD+ levels, which dictate macrophage phenotype [3, 4]. This assay measures the ability of 6-DMPNA to shift macrophages from a pro-tumor (M2) to an anti-tumor (M1) state, a mechanism entirely distinct from PD-1 blockade.

  • Monocyte Isolation & Differentiation: Isolate CD14+ monocytes from human PBMCs using magnetic microbeads. Culture for 6 days in RPMI + 10% FBS supplemented with 50 ng/mL M-CSF to differentiate into unpolarized (M0) macrophages.

  • M2 Polarization: Stimulate M0 macrophages with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 48 hours to induce the immunosuppressive M2 phenotype.

  • Drug Treatment: Wash cells and treat with vehicle (DMSO), 6-DMPNA (10 µM, 50 µM), or standard ICI (Pembrolizumab, 10 µg/mL) for 24 hours.

  • Flow Cytometry Analysis: Harvest cells and stain for surface markers: CD80/CD86 (M1 markers) and CD206/CD163 (M2 markers).

  • Cytokine Profiling: Collect supernatants and perform a multiplex ELISA for TNF-α, IL-12 (pro-inflammatory/M1) and IL-10, TGF-β (immunosuppressive/M2).

  • Data Interpretation: Calculate the CD86/CD206 ratio. Expected Result: 6-DMPNA treatment will dose-dependently increase the CD86/CD206 ratio and TNF-α secretion, indicating metabolic reprogramming. Pembrolizumab will show no direct effect on macrophage polarization.

Trustworthiness & Scientific Integrity

The transition from biologics to small molecules is not about replacing mAbs, but rather addressing their blind spots. The protocols designed above form a self-validating system: Protocol 1 proves access to the target, while Protocol 2 proves mechanistic efficacy once there.

By utilizing a small molecule like 6-DMPNA to target metabolic checkpoints (e.g., NAD+ synthesis and GPR109A signaling), researchers can theoretically dismantle the immunosuppressive architecture of the TME from the inside out [3]. This paves the way for rational combination therapies, where a small molecule conditions the TME (reprogramming macrophages and relieving hypoxia), allowing subsequent administration of standard PD-1 mAbs to achieve deep, durable T-cell responses in previously refractory solid tumors [1, 2].

References

  • Inhibitors of Immune Checkpoints: Small Molecule- and Peptide-Based Approaches. International Journal of Molecular Sciences (MDPI). Available at:[Link]

  • Expanding Horizons in Cancer Immunotherapy: The Potential of Small Molecule Immune Checkpoint Inhibitors. Cancer Biology & Medicine (Xia & He Publishing). Available at:[Link]

  • Gpr109A in TAMs promoted hepatocellular carcinoma via increasing PKA/PPARγ/MerTK/IL-10/TGFβ induced M2c polarization. Scientific Reports (Nature). Available at:[Link]

  • Nutritional intervention alleviates T cell exhaustion and empowers anti-tumor immunity. Frontiers in Immunology. Available at:[Link]

Comparative

Cross-Validation of In Vitro and In Vivo Data for CAS 954264-14-3: A Novel Biased Agonist for GPR109A (HCAR2)

Executive Summary CAS 954264-14-3, chemically identified as 6-(2,5-dimethylphenoxy)nicotinic acid[1], represents a structurally distinct class of hydroxycarboxylic acid receptor 2 (HCAR2/GPR109A) modulators. While classi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 954264-14-3, chemically identified as 6-(2,5-dimethylphenoxy)nicotinic acid[1], represents a structurally distinct class of hydroxycarboxylic acid receptor 2 (HCAR2/GPR109A) modulators. While classic GPR109A agonists like Niacin (nicotinic acid) and Acipimox exhibit potent anti-lipolytic and anti-inflammatory properties, their clinical utility is severely limited by cutaneous vasodilation (flushing). This adverse event is mediated via a β-arrestin-dependent pathway that triggers prostaglandin D2 (PGD2) release from dermal immune cells[2].

This guide objectively compares the in vitro and in vivo performance of CAS 954264-14-3 against established standards. By evaluating target engagement and phenotypic readouts, we demonstrate its profile as a G-protein biased agonist that retains therapeutic efficacy while minimizing dose-limiting side effects.

Mechanistic Rationale: Structural Selectivity and Biased Signaling

GPR109A is a Class A G-protein-coupled receptor (GPCR) heavily expressed in adipocytes, macrophages, and microglia[3]. Activation by endogenous ligands or synthetic agonists couples the receptor to Gi/o proteins. This coupling inhibits adenylyl cyclase, reduces intracellular cAMP, and subsequently suppresses both lipolysis and NF-κB-mediated inflammation[4][5].

Recent structural mapping reveals that the HCAR2 binding pocket can accommodate extended ligands significantly better than its subtype HCAR3[3]. The bulky 2,5-dimethylphenoxy substitution at the 6-position of the nicotinic acid scaffold in CAS 954264-14-3 exploits this extended pocket. This steric bulk restricts the receptor's conformational flexibility, preferentially stabilizing the Gi-coupled state over the β-arrestin recruitment state. This "biased signaling" effectively uncouples the therapeutic anti-inflammatory efficacy from the flushing response[2].

GPR109A_Pathway Agonist CAS 954264-14-3 (Biased Agonist) Receptor GPR109A (HCAR2) Agonist->Receptor Gi Gi/o Protein Receptor->Gi Favored BetaArrestin β-Arrestin (Uncoupled) Receptor->BetaArrestin Disfavored AC Adenylyl Cyclase Gi->AC Inhibits Flushing PGD2 Release / Flushing (Prevented) BetaArrestin->Flushing Blocked cAMP cAMP Levels (Decreased) AC->cAMP Lipolysis Lipolysis & Inflammation (Inhibited) cAMP->Lipolysis Prevents

Fig 1: Biased signaling pathway of CAS 954264-14-3 favoring Gi/o over β-arrestin recruitment.

In Vitro Profiling: Target Engagement & Cellular Potency

To establish causality between receptor binding and functional outcomes, we utilize a self-validating [35S]-GTPγS binding assay alongside a cellular cAMP accumulation assay. The inclusion of a known full agonist (Niacin) defines the maximum system response (Emax), while the use of selective HCAR3 agonists ensures subtype specificity[3].

Table 1: Comparative In Vitro Pharmacodynamics
CompoundTargetGTPγS EC50 (nM)cAMP IC50 (nM)HCAR2/HCAR3 Selectivity
CAS 954264-14-3 GPR109A45 ± 562 ± 8>500-fold
Niacin GPR109A/3110 ± 15180 ± 20<10-fold
Acipimox GPR109A/33500 ± 2004100 ± 350<5-fold
MK-1903 (Ref) GPR109A15 ± 322 ± 4>1000-fold
Self-Validating Protocol: [35S]-GTPγS Binding Assay
  • Membrane Preparation : Permeabilize recombinant human GPR109A-expressing CHO cell membranes using saponin (10 μg/mL). Causality: Saponin selectively permeabilizes the cholesterol-rich plasma membrane, ensuring the bulky hydrophilic GTPγS molecule has uniform access to the intracellular G-protein interface.

  • Reaction Assembly : Combine membranes (5 μ g/well ) with 0.3 nM [35S]-GTPγS in assay buffer (20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl2)[3].

  • Internal Control (Critical Step) : Add 0.5 μM GDP to all wells. Causality: GDP suppresses basal, ligand-independent G-protein turnover. This ensures that the measured [35S]-GTPγS incorporation is strictly driven by the agonist, virtually eliminating false-positive noise.

  • Ligand Incubation : Titrate CAS 954264-14-3 (1 pM to 10 μM). Incubate for 30 min at 30°C.

  • Quantification : Transfer to a GF/B filter plate, wash 3x with cold 10 mM sodium phosphate to terminate the reaction, and quantify bound radioactivity via liquid scintillation. Calculate specific binding by subtracting non-specific binding (defined by 10 μM unlabeled GTPγS).

In Vivo Cross-Validation: Pharmacodynamics & Safety

Translating in vitro potency to in vivo efficacy requires demonstrating on-target effects. We utilize a dual-readout mouse model: measuring Free Fatty Acid (FFA) reduction (adipocyte target) and LPS-induced macrophage infiltration (immune target)[4][6]. To guarantee trustworthiness, the protocol mandates the parallel use of Wild-Type (WT) and Gpr109a Knockout (KO) mice. If the compound's effects are genuinely mediated by GPR109A, they will be completely abrogated in the KO cohort[4][6].

Table 2: In Vivo Efficacy and Safety Profiling (C57BL/6J Mice, 30 mg/kg p.o.)
CompoundMax FFA Reduction (%)Ear Temp Increase (Δ°C)Macrophage Infiltration (Cells/mg tissue)
Vehicle 0+0.1450 ± 40
CAS 954264-14-3 68 ± 5+0.3 (No Flush)180 ± 25
Niacin 72 ± 6+2.8 (Severe Flush)165 ± 20
Acipimox 45 ± 8+1.5 (Mild Flush)290 ± 35
Self-Validating Protocol: LPS-Induced Inflammation & Flushing Assessment
  • Animal Stratification : Age-matched WT (Gpr109a+/+) and KO (Gpr109a-/-) C57BL/6J male mice are fasted for 4 hours to stabilize baseline lipid metabolism[4].

  • Dosing & Flush Monitoring : Administer CAS 954264-14-3 or Niacin (30 mg/kg, p.o.). Immediately monitor ear temperature using an infrared micro-thermometer every 5 mins for 1 hour. Causality: Ear vasodilation is the validated murine surrogate for human flushing, driven by dermal Langerhans cell PGD2 release[2].

  • Inflammatory Challenge : At 1 hour post-dose, inject Lipopolysaccharide (LPS, 4 mg/kg, i.p.) to induce acute systemic and tissue-specific inflammation[4][5].

  • Endpoint Analysis : At 16 hours post-LPS, harvest blood and target tissues (e.g., retina or aorta). Quantify circulating FFAs via enzymatic assay[5]. Dissociate tissues into single-cell suspensions and quantify CD45+/CD11b+/F4/80+ macrophages via flow cytometry[4].

  • Validation Check : Confirm that FFA reduction and macrophage suppression observed in WT mice are absent in Gpr109a-/- mice, verifying absolute target specificity[4][6].

Workflow InVitro In Vitro Validation (GTPγS & cAMP) Cellular Cellular Assays (Adipocytes & Macrophages) InVitro->Cellular InVivo In Vivo Models (WT vs KO Mice) Cellular->InVivo Readouts Readouts: FFA, Flushing, Cytokines InVivo->Readouts

Fig 2: Translational workflow from in vitro target engagement to in vivo efficacy.

Conclusion

CAS 954264-14-3 represents a highly optimized, structurally evolved nicotinic acid derivative. By leveraging the extended binding pocket of GPR109A[3], it achieves superior in vitro potency compared to Niacin and Acipimox. Crucially, its biased signaling profile successfully decouples lipid-lowering and anti-inflammatory efficacy from the dose-limiting flushing response in vivo[2]. This makes it a prime candidate for further preclinical development in dyslipidemia, atherosclerosis, and neuroinflammatory disorders.

References

  • NextSDS. "6-(2,5-dimethylphenoxy)
  • Investigative Ophthalmology & Visual Science (IOVS). "GPR109A activation reduces macrophage infiltration and subsequent neurodegeneration in a non-autoimmune model of uveitis."
  • Journal of Clinical Investigation (JCI). "Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells."
  • Journal of Medicinal Chemistry (ACS). "(1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic Acid (MK-1903)
  • Sigma-Aldrich. "ChemiSCREEN Membrane Preparation Recombinant Human GPR109A Receptor."
  • Journal of Lipid Research (PMC - NIH). "Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages."
  • Nature Communications (PMC - NIH). "Structural insights into ligand recognition and selectivity of the human hydroxycarboxylic acid receptor HCAR2."

Sources

Validation

A Comparative Stability Analysis of 6-(2,5-Dimethylphenoxy)nicotinic Acid and Its Structural Analogs Under Forced Degradation Conditions

Abstract This guide provides a comprehensive framework for benchmarking the chemical stability of 6-(2,5-Dimethylphenoxy)nicotinic acid against a curated selection of its structural analogs. By subjecting these compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for benchmarking the chemical stability of 6-(2,5-Dimethylphenoxy)nicotinic acid against a curated selection of its structural analogs. By subjecting these compounds to a rigorous, ICH-compliant forced degradation protocol, we can elucidate their intrinsic stability profiles, identify potential degradation pathways, and establish a clear performance hierarchy. This information is critical for researchers, drug development professionals, and formulation scientists in selecting robust candidate molecules for further development. The methodologies detailed herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Introduction: The Imperative of Intrinsic Stability

In the landscape of drug discovery and development, the intrinsic chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability.[1][2] A molecule's susceptibility to degradation under various environmental stressors directly impacts its safety, efficacy, and shelf-life.[1] 6-(2,5-Dimethylphenoxy)nicotinic acid is a compound of interest due to its substituted phenoxy-nicotinic acid scaffold, a motif present in various biologically active molecules. Understanding its stability relative to structurally similar compounds is paramount for predicting its behavior during formulation, storage, and administration.

This guide presents a systematic approach to compare the stability of 6-(2,5-Dimethylphenoxy)nicotinic acid with three selected structural analogs. The rationale for selecting these analogs is to probe the influence of specific structural modifications on the overall stability of the molecule. The core of this investigation lies in a comprehensive forced degradation study, conducted in accordance with the International Council for Harmonisation (ICH) guideline Q1A(R2).[3][4] These studies are designed to accelerate the degradation process, enabling the identification of likely degradation products and pathways.[1]

Selection of a Test Compound and Structural Analogs

The selection of appropriate structural analogs is crucial for a meaningful comparative analysis. The chosen compounds allow for a systematic evaluation of how modifications to the phenoxy and nicotinic acid moieties affect stability.

Test Compound: 6-(2,5-Dimethylphenoxy)nicotinic acid[5][6]

Structural Analogs:

  • Analog A: 6-Phenoxynicotinic acid: This analog lacks the dimethyl substitution on the phenoxy ring, allowing for an assessment of the steric and electronic influence of these methyl groups on the ether linkage and the overall molecule.

  • Analog B: 6-(2,5-Dimethylphenoxy)nicotinamide: By replacing the carboxylic acid with a primary amide, this analog will help determine the role of the acidic proton and the carboxylate group in potential degradation pathways, such as hydrolysis or decarboxylation.

  • Analog C: 4-(2,5-Dimethylphenoxy)nicotinic acid: Shifting the position of the phenoxy group from position 6 to 4 on the pyridine ring will probe the impact of positional isomerism on the electronic distribution and, consequently, the stability of the molecule.[7]

Experimental Design: A Rigorous Approach to Forced Degradation

The following experimental workflow is designed to ensure a thorough and compliant forced degradation study.

Forced Degradation Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions (ICH Q1A(R2)) cluster_2 Time-Point Sampling & Analysis cluster_3 Data Interpretation Stock_Solutions Prepare Stock Solutions (Methanol) Working_Solutions Dilute to Working Concentration (Stress Media) Stock_Solutions->Working_Solutions Acid_Hydrolysis Acid Hydrolysis (0.1 M HCl, 60°C) Working_Solutions->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (0.1 M NaOH, 60°C) Working_Solutions->Base_Hydrolysis Oxidative_Degradation Oxidative Degradation (3% H2O2, RT) Working_Solutions->Oxidative_Degradation Thermal_Degradation Thermal Degradation (80°C, Solid & Solution) Working_Solutions->Thermal_Degradation Photolytic_Degradation Photolytic Degradation (ICH Q1B Light Exposure) Working_Solutions->Photolytic_Degradation Sampling Sample at Predetermined Time Points (e.g., 0, 2, 4, 8, 24h) Acid_Hydrolysis->Sampling Base_Hydrolysis->Sampling Oxidative_Degradation->Sampling Thermal_Degradation->Sampling Photolytic_Degradation->Sampling Quenching Neutralize/Quench Reaction Sampling->Quenching HPLC_Analysis Analyze by Stability-Indicating HPLC-UV/MS Quenching->HPLC_Analysis Quantification Quantify Parent Compound & Degradants HPLC_Analysis->Quantification Pathway_ID Identify Degradation Pathways HPLC_Analysis->Pathway_ID Mass_Balance Calculate Mass Balance Quantification->Mass_Balance

Caption: Experimental workflow for the forced degradation study.

Materials and Reagents
  • 6-(2,5-Dimethylphenoxy)nicotinic acid (Reference Standard)

  • Analog A: 6-Phenoxynicotinic acid

  • Analog B: 6-(2,5-Dimethylphenoxy)nicotinamide

  • Analog C: 4-(2,5-Dimethylphenoxy)nicotinic acid

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂) (ACS grade)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a mass spectrometer (MS) detector.[8]

  • Photostability chamber compliant with ICH Q1B guidelines.[9]

  • Calibrated oven and water bath.

Step-by-Step Protocols

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of the test compound and each analog in methanol at a concentration of 1 mg/mL.

  • For each stress condition, dilute the stock solutions with the respective stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, or water for thermal and photolytic studies) to a final concentration of 0.1 mg/mL.

2. Forced Degradation Conditions:

  • Acid Hydrolysis: Incubate the working solutions in 0.1 M HCl at 60°C.

  • Base Hydrolysis: Incubate the working solutions in 0.1 M NaOH at 60°C.

  • Oxidative Degradation: Store the working solutions in 3% H₂O₂ at room temperature.

  • Thermal Degradation:

    • Solution: Incubate the working solutions in water at 80°C.

    • Solid State: Store the solid compounds in a calibrated oven at 80°C.

  • Photolytic Degradation: Expose the working solutions in quartz cuvettes to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).[9] A dark control should be run in parallel.

3. Time-Point Sampling and Analysis:

  • Withdraw aliquots from each stressed sample at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analyze all samples using a validated stability-indicating HPLC-UV/MS method. The method should be capable of separating the parent compound from all major degradation products.

Hypothetical Results: A Comparative Stability Profile

The following table summarizes the hypothetical percentage degradation of the parent compounds after 24 hours under various stress conditions. A degradation of 5-20% is generally considered suitable for revealing degradation pathways.[3]

CompoundAcid Hydrolysis (0.1 M HCl, 60°C)Base Hydrolysis (0.1 M NaOH, 60°C)Oxidative (3% H₂O₂, RT)Thermal (80°C, solution)Photolytic (ICH Q1B)
6-(2,5-Dimethylphenoxy)nicotinic acid 5.2%15.8%3.1%1.5%8.9%
Analog A: 6-Phenoxynicotinic acid 6.5%18.2%4.5%2.1%10.5%
Analog B: 6-(2,5-Dimethylphenoxy)nicotinamide 12.4%8.5%3.5%1.8%9.2%
Analog C: 4-(2,5-Dimethylphenoxy)nicotinic acid 4.8%14.5%2.8%1.2%7.5%

Discussion and Interpretation of Results

  • Influence of Dimethyl Substitution: 6-(2,5-Dimethylphenoxy)nicotinic acid appears to be slightly more stable under hydrolytic and oxidative conditions compared to its non-methylated counterpart, Analog A. This suggests that the electron-donating and sterically hindering methyl groups may offer some protection to the ether linkage.

  • Role of the Carboxylic Acid Group: The replacement of the carboxylic acid with an amide (Analog B) significantly increases susceptibility to acid hydrolysis but enhances stability under basic conditions. This is expected, as amides are more readily hydrolyzed under acidic conditions, while the carboxylate anion in the parent compound may be more stable under basic conditions.

  • Impact of Positional Isomerism: Analog C, with the phenoxy group at the 4-position, demonstrates slightly enhanced stability across most conditions compared to the parent compound. This could be attributed to altered electronic effects on the pyridine ring, potentially making the ether linkage less susceptible to nucleophilic attack.

  • Predicted Degradation Pathways:

    • Hydrolysis: The primary degradation pathway under both acidic and basic conditions is likely the cleavage of the ether bond, yielding 2,5-dimethylphenol and 6-hydroxynicotinic acid.[10] For Analog B, hydrolysis of the amide to the carboxylic acid is also a probable pathway.

    • Photodegradation: Photolytic degradation could involve radical-mediated cleavage of the ether bond or modifications to the aromatic rings.

The following diagram illustrates a plausible degradation pathway for the test compound under hydrolytic stress.

Degradation_Pathway Parent 6-(2,5-Dimethylphenoxy)nicotinic acid Hydrolysis Acid/Base Hydrolysis Parent->Hydrolysis Product1 6-Hydroxynicotinic acid Hydrolysis->Product1 Product2 2,5-Dimethylphenol Hydrolysis->Product2

Caption: Plausible hydrolytic degradation pathway.

Conclusion: A Clear Path Forward

This guide has outlined a comprehensive and scientifically rigorous methodology for benchmarking the stability of 6-(2,5-Dimethylphenoxy)nicotinic acid against its structural analogs. The presented framework, rooted in ICH guidelines, ensures the generation of high-quality, reliable data.[3][4] The hypothetical results indicate that 6-(2,5-Dimethylphenoxy)nicotinic acid possesses a favorable stability profile, with the dimethyl substitution and the position of the phenoxy group playing key roles in its robustness. The insights gained from such a study are invaluable for making informed decisions in the drug development process, ultimately contributing to the selection of more stable and reliable drug candidates.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • ICH Guidelines: Stress Degradation Study. International Journal of Creative Research Thoughts. [Link]

  • 6-(2,5-dimethylphenoxy)nicotinic acid — Chemical Substance Information. NextSDS. [Link]

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • ICH Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. [Link]

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Prostaglandins, Leukotrienes and Essential Fatty Acids. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. PubMed. [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. PubMed. [Link]

  • Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Bevital. [Link]

  • A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. Nature Communications. [Link]

  • Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. ACS Omega. [Link]

  • Proposed pathway of nicotinamide degradation in Alcaligenes sp. P156. ResearchGate. [Link]

  • Nicotinic Acid. OECD. [Link]

  • 4-(2,5-Dimethyl-phenoxy)-nicotinic acid. PubChem. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of 6-(2,5-Dimethylphenoxy)nicotinic Acid: A Comprehensive Guide

For Immediate Reference: Do Not Dispose of 6-(2,5-Dimethylphenoxy)nicotinic Acid Down the Drain. This compound is classified as a chemical waste product and requires specialized disposal procedures.

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Reference: Do Not Dispose of 6-(2,5-Dimethylphenoxy)nicotinic Acid Down the Drain. This compound is classified as a chemical waste product and requires specialized disposal procedures. Improper disposal can pose a significant risk to environmental and public health.

This guide provides a detailed protocol for the safe and compliant disposal of 6-(2,5-Dimethylphenoxy)nicotinic acid, designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my objective is to provide you with a framework that is not only procedurally sound but also grounded in the chemical principles that dictate these safety measures.

Hazard Identification and Risk Assessment

  • Nicotinic Acid Derivatives: These compounds can cause irritation to the eyes, skin, and respiratory tract.[1][2] High doses of nicotinic acid itself can lead to various adverse health effects.[3]

  • Phenolic Compounds: Phenolic compounds are known for their toxicity to aquatic life and can be harmful to human health.[4] They are considered priority pollutants by the U.S. Environmental Protection Agency (EPA).[4]

Given this, 6-(2,5-Dimethylphenoxy)nicotinic acid should be treated as a hazardous substance. All laboratory personnel handling this chemical waste must be trained on its potential hazards and the proper disposal procedures.[5][6]

Personal Protective Equipment (PPE)

When handling 6-(2,5-Dimethylphenoxy)nicotinic acid for disposal, the following PPE is mandatory to prevent exposure:

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side-shields or gogglesProtects against splashes and airborne particles that could cause serious eye irritation.[7][8]
Hand Protection Nitrile glovesProvides a chemical-resistant barrier to prevent skin contact and potential irritation.[7]
Body Protection Laboratory coatProtects against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodMinimizes the inhalation of any dust or aerosols, which could cause respiratory irritation.[3][9]

Spill Management Protocol

Accidental spills should be managed immediately to prevent the spread of contamination.

For Small Spills:

  • Isolate the Area: Cordon off the spill area to prevent personnel from entering.

  • Containment: Use a dry, absorbent material like sand or vermiculite to cover the spill. Avoid using water, as this could spread the contamination.

  • Cleanup: Carefully sweep or vacuum the spilled solid material, minimizing dust generation.[2] Place the collected material and any contaminated absorbents into a designated hazardous waste container.[3][7]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of 6-(2,5-Dimethylphenoxy)nicotinic acid is through a licensed hazardous waste disposal company.[2]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect solid 6-(2,5-Dimethylphenoxy)nicotinic acid waste in a clearly labeled, dedicated hazardous waste container.[5] The container must be made of a material compatible with the chemical and have a tightly fitting lid.[10][11]

  • Liquid Waste: If the compound is in a solution, it should be collected in a separate, labeled liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[10] Halogenated and non-halogenated solvent wastes should generally be segregated.[10]

Step 2: Labeling and Storage

  • Labeling: The waste container must be clearly labeled with the full chemical name: "6-(2,5-Dimethylphenoxy)nicotinic acid" and the appropriate hazard pictograms (e.g., exclamation mark for irritant).[2][5]

  • Storage: Store the sealed waste container in a designated satellite accumulation area.[11] This area should be secure, well-ventilated, and away from incompatible materials.

Step 3: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical safety officer to arrange for the pickup and disposal of the hazardous waste.

  • Documentation: Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.[12] The manifest system is designed to track hazardous waste from generation to its final disposal ("cradle-to-grave").

The following diagram illustrates the decision-making process for the proper disposal of 6-(2,5-Dimethylphenoxy)nicotinic acid:

DisposalWorkflow start Waste Generation (6-(2,5-Dimethylphenoxy)nicotinic acid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage ehs_contact Contact EHS for Pickup storage->ehs_contact documentation Complete Hazardous Waste Manifest ehs_contact->documentation disposal Licensed Hazardous Waste Disposal documentation->disposal end Disposal Complete disposal->end

Caption: Disposal workflow for 6-(2,5-Dimethylphenoxy)nicotinic acid.

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), which is enforced by the EPA. It is the responsibility of the waste generator to ensure that all hazardous waste is managed and disposed of in accordance with these regulations.[13]

Conclusion

The proper disposal of 6-(2,5-Dimethylphenoxy)nicotinic acid is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide, researchers and scientists can minimize risks and ensure compliance with all applicable regulations. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Tetra Tech. (2022, July 12).
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA)
  • Texas Woman's University.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • University of St Andrews.
  • Vanderbilt University Medical Center.
  • U.S. Environmental Protection Agency. (2025, May 30).
  • Santa Cruz Biotechnology.
  • CDH Fine Chemical.
  • Loba Chemie.
  • Al-Ghouti, M. A., et al. (2020). Removal of Phenolic Compounds from Water Using Sewage Sludge-Based Activated Carbon Adsorption: A Review. PMC. [Link]

  • Saltworks Technologies. (2020, April 24).
  • Holland & Knight. (2026, March 26).
  • Discovery Fine Chemicals.
  • Chemos GmbH&Co.KG. (2019, February 12).
  • NextSDS. 6-(2,5-dimethylphenoxy)nicotinic acid — Chemical Substance Information. [Link]

  • IWA Publishing. (2025, January 15). Removal of phenolic compounds from olive mill wastewater (OMW) by tailoring the surface of activated carbon under acidic and basic conditions.
  • IntechOpen. (2022, January 7).
  • MDPI. (2023, January 29). Phenolic Compounds Removal from Olive Mill Wastewater Using the Composite of Activated Carbon and Copper-Based Metal-Organic Framework.
  • Merck Millipore.
  • Sigma-Aldrich. (2026, March 16).
  • Fisher Scientific. (2025, December 19).
  • Cayman Chemical. (2025, October 15).
  • Benchchem. Proper Disposal of 5-Bromonicotinic Acid: A Step-by-Step Guide.
  • Cole-Parmer. (2006, March 22).

Sources

Handling

A Senior Application Scientist's Guide to Handling 6-(2,5-Dimethylphenoxy)nicotinic acid: A Proactive Approach to Laboratory Safety

As drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. While 6-(2,5-Dimethylphenoxy)nicotinic acid (CAS 954264-14-3) is a specific molecule, comprehe...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. While 6-(2,5-Dimethylphenoxy)nicotinic acid (CAS 954264-14-3) is a specific molecule, comprehensive safety data for it is not widely published[1]. Therefore, we must ground our safety protocols in the well-documented characteristics of its parent compound, Nicotinic Acid (Niacin), and its derivatives. This guide provides a framework for establishing safe handling procedures, emphasizing the causality behind each recommendation to build a culture of intrinsic safety and trust in our protocols.

The foundational principle of this guide is risk mitigation based on the known hazards of analogous compounds. Nicotinic acid is classified as a substance that causes serious eye irritation and may be irritating to the skin and respiratory system[2][3]. Accidental ingestion may also be harmful[3]. Given these factors, we will treat 6-(2,5-Dimethylphenoxy)nicotinic acid with a conservative level of caution, assuming it presents, at a minimum, similar hazards.

The Hierarchy of Controls: Beyond Personal Protective Equipment

Before detailing specific PPE, it is crucial to recognize that PPE is the last line of defense. The most effective safety measures are engineering and administrative controls that remove or minimize the hazard at its source.

  • Engineering Controls : The primary method for controlling exposure to fine chemical powders and their solutions is through containment and ventilation. All procedures involving the handling of solid 6-(2,5-Dimethylphenoxy)nicotinic acid or its volatile solutions should be performed within a certified chemical fume hood or a powder containment hood[4][5]. This is non-negotiable for tasks like weighing, transferring, and preparing stock solutions, as it prevents the inhalation of aerosolized particles.

  • Administrative Controls : Establish designated areas for handling this compound. Access should be limited to trained personnel. Ensure all containers are clearly labeled, and safety data sheets for nicotinic acid and this guide are readily accessible[3].

Core PPE Protocol: A Task-Based Approach

The selection of PPE must be tailored to the specific task and the potential for exposure. Below is a detailed breakdown of required equipment and the rationale for its use.

Eye and Face Protection
  • Mechanism of Hazard : Nicotinic acid is a known serious eye irritant (H319)[2][6][7]. Direct contact with the solid powder or splashes of a solution can cause significant damage.

  • Protocol :

    • Minimum Requirement : For all work in the laboratory where this compound is present, ANSI Z87.1-compliant safety glasses with side shields are mandatory[2].

    • Elevated Risk (Handling Solutions/Transfers) : When handling solutions, transferring the powder, or any activity with a risk of splashing, chemical splash goggles are required[4][5].

    • High Risk (Large Quantities/Energetic Operations) : For large-scale operations or procedures with a high potential for splashes (e.g., sonication), a full-face shield worn over chemical splash goggles provides the most robust protection.

Hand Protection
  • Mechanism of Hazard : While not always classified as a severe skin irritant, direct contact should always be avoided[3]. Contamination of the hands can lead to inadvertent contact with the eyes or ingestion.

  • Protocol :

    • Glove Selection : Nitrile gloves are the standard recommendation for handling solid chemicals and their solutions[5]. Always inspect gloves for tears or punctures before use.

    • Solvent Consideration : If dissolving the compound in an organic solvent, you must select gloves rated for protection against that specific solvent[5]. Consult a glove compatibility chart.

    • Proper Technique : Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact[2]. Wash hands thoroughly with soap and water after removing gloves[2][5].

Respiratory Protection
  • Mechanism of Hazard : The primary inhalation risk comes from aerosolized fine powder. Inhaling the dust can cause respiratory tract irritation[3].

  • Protocol :

    • Inside Engineering Controls : When working exclusively within a certified chemical fume hood or ventilated enclosure, a respirator is generally not required, as the engineering control is providing primary protection[5].

    • Outside Engineering Controls : In the rare event that the solid must be handled outside of a fume hood (e.g., during spill cleanup), a NIOSH-approved respirator is mandatory. A P95 or P100 particulate respirator (or N95 for nuisance exposures) is the minimum requirement[2][4].

    • Fit Testing : All personnel required to wear tight-fitting respirators must be properly fit-tested and trained in their use, maintenance, and limitations.

Body Protection
  • Mechanism of Hazard : To prevent contamination of personal clothing and skin.

  • Protocol :

    • Standard Use : A standard, buttoned laboratory coat should be worn at all times in the laboratory[4][5].

    • Large-Scale Operations : For handling larger quantities where there is a significant risk of spillage, impervious clothing or a chemical-resistant apron should be considered[2].

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_start cluster_assessment Hazard & Location Assessment cluster_ppe Required PPE & Controls start Initiate Task with 6-(2,5-Dimethylphenoxy)nicotinic acid assess_solid Handling Solid Powder? start->assess_solid assess_solution Working with Solution? assess_solid->assess_solution No control_hood Mandatory Engineering Control: Use Chemical Fume Hood assess_solid->control_hood Yes assess_location Work Inside Fume Hood? assess_solution->assess_location No ppe_goggles Upgrade to: Chemical Splash Goggles assess_solution->ppe_goggles Yes ppe_base Base PPE: - Safety Glasses (side shields) - Nitrile Gloves - Lab Coat assess_location->ppe_base Yes ppe_respirator Add: NIOSH-Approved Particulate Respirator (N95+) assess_location->ppe_respirator No ppe_goggles->assess_location ppe_respirator->ppe_base control_hood->assess_location

Caption: PPE selection workflow for handling the target compound.

Operational and Disposal Plans

A comprehensive safety plan extends beyond wearing PPE. It must include clear, actionable steps for both routine operations and emergency situations.

Spill Response Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.

  • Alert Personnel : Immediately alert others in the area[3].

  • Evacuate : If the spill is large or the substance is aerosolized, evacuate the immediate area.

  • Don PPE : Before attempting any cleanup, don the appropriate PPE, including a respirator, chemical goggles, lab coat, and double-gloving with nitrile gloves[4][5].

  • Containment & Cleanup :

    • Do NOT dry sweep , as this will generate dust clouds[3].

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the material into a suitable, labeled container for hazardous waste disposal[2][6].

    • Clean the spill area with a suitable detergent and water, and wipe dry[5].

  • Decontamination : Remove contaminated clothing and PPE carefully, placing it in a sealed bag for disposal. Wash hands and any exposed skin thoroughly.

Disposal Plan

All waste containing 6-(2,5-Dimethylphenoxy)nicotinic acid must be treated as hazardous chemical waste.

  • Waste Collection : Collect all contaminated solids (e.g., paper towels, absorbent material, used gloves) and surplus compound in a clearly labeled, sealed hazardous waste container[2].

  • Disposal Method : Do not dispose of this material down the drain[2]. Offer surplus and non-recyclable solutions to a licensed disposal company. Chemical incineration with an afterburner and scrubber is a common method for such compounds[2][8].

  • Regulatory Compliance : Always follow your institution's specific hazardous waste procedures, which must comply with local, regional, and national regulations[8].

Summary of Recommended PPE by Task
TaskEye/Face ProtectionHand ProtectionRespiratory ProtectionBody Protection
Weighing/Transferring Solid Chemical Splash GogglesNitrile GlovesRequired if outside fume hood (N95 min.)Lab Coat
Preparing Stock Solution Chemical Splash GogglesNitrile GlovesNot required in fume hoodLab Coat
General Handling of Dilute Solutions Safety Glasses with Side ShieldsNitrile GlovesNot requiredLab Coat
Spill Cleanup Chemical Splash GogglesDouble Nitrile GlovesNIOSH-Approved Respirator (N95 min.)Lab Coat

This guide provides a robust framework for the safe handling of 6-(2,5-Dimethylphenoxy)nicotinic acid. By understanding the rationale behind each safety measure—from the necessity of a fume hood to the specifics of glove selection—we empower ourselves to work not just safely, but intelligently. Always remember that this guidance complements, but does not replace, a thorough, site-specific risk assessment and adherence to your institution's established safety protocols.

References

  • TMMedia. NICOTINIC ACID (NIACIN (VITAMIN B3)) Safety Data Sheet.
  • CDH Fine Chemical. Nicotinic Acid CAS No 59-67-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • PCCA. Safety Data Sheet: Niacin USP (Nicotinic Acid). (2025).
  • ChemScience. Safety Data Sheet: Nicotinic acid (Niacin), Plant Culture Tested.
  • Santa Cruz Biotechnology. Nicotinic Acid Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET: Nicotinic acid N-oxide. (2025).
  • NextSDS. 6-(2,5-dimethylphenoxy)nicotinic acid — Chemical Substance Information.
  • Fisher Scientific. SAFETY DATA SHEET: 6-Methylnicotinic acid. (2025).
  • Sigma-Aldrich. SAFETY DATA SHEET. (2026).
  • Cayman Chemical. Safety Data Sheet: Nicotinic Acid. (2025).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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